Bis(dimethylamino)phosphoryl Chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[chloro(dimethylamino)phosphoryl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12ClN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQARGYFXBZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075096 | |
| Record name | Phosphorodiamidic chloride, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-65-8 | |
| Record name | N,N,N′,N′-Tetramethylphosphorodiamidic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(dimethylamino)phosphinic chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1605-65-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodiamidic chloride, tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3075096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)phosphinic chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Bis(dimethylamino)phosphoryl Chloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a highly reactive organophosphorus compound with significant applications in organic synthesis. Its utility as a phosphorylating agent for a variety of nucleophiles, including alcohols and amines, makes it a valuable reagent in the preparation of phosphoramidates and other phosphorus-containing molecules of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental data and safety considerations.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and should be handled under an inert atmosphere.[2][3] The key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C4H12ClN2OP | [2][4] |
| Molecular Weight | 170.58 g/mol | [4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [2][4][6] |
| Density | 1.152 - 1.179 g/cm³ at 25 °C | [2][3][5] |
| Melting Point | 1.25 °C | [7] |
| Boiling Point | 187 °C at 760 mmHg; 246-247 °C | [1][2] |
| Flash Point | 66.9 °C; 119 °C | [1][2] |
| Refractive Index (n20/D) | 1.466 | [2][3] |
| Solubility | Soluble in organic solvents; sparingly soluble in chloroform and ethyl acetate. Insoluble in water. | [2][8] |
| Vapor Pressure | 0.644 mmHg at 25 °C | [2] |
Spectroscopic Data
-
¹H NMR: A single signal is expected for the twelve equivalent protons of the four methyl groups. This signal would likely appear as a doublet due to coupling with the phosphorus atom.
-
¹³C NMR: A single signal is expected for the four equivalent methyl carbons. This signal would also be split into a doublet due to coupling with the phosphorus atom.
-
³¹P NMR: A single signal is expected in the phosphoramidate region of the spectrum.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the P=O (phosphoryl) stretching vibration, C-N stretching vibrations, and P-Cl stretching vibration.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of a chlorine atom, dimethylamino groups, and other characteristic fragments.
Chemical Reactivity
This compound is a highly reactive electrophile due to the presence of the electron-withdrawing phosphoryl group and the good leaving group ability of the chloride ion. It readily reacts with nucleophiles.
Reactivity with Nucleophiles
The central phosphorus atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its primary application as a phosphorylating agent.
Caption: General reaction of this compound with nucleophiles.
Hydrolysis
The compound is highly sensitive to moisture and readily hydrolyzes in the presence of water to form N,N,N',N'-tetramethylphosphorodiamidic acid and hydrochloric acid.[8] This reaction is vigorous and exothermic.
Caption: Hydrolysis of this compound.
Reaction with Alcohols and Amines
It reacts with alcohols and amines to form the corresponding phosphoramidate esters and phosphonic diamides, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]
Caption: Reaction with alcohols and amines.
Experimental Protocols
Detailed experimental protocols for the synthesis and property determination of this compound are not widely published. However, general methodologies for handling and characterizing similar reactive liquid compounds can be applied.
General Procedure for Determination of Physical Properties
A generalized workflow for determining the physical properties of a liquid compound like this compound is outlined below. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment, and under anhydrous conditions where necessary.
Caption: Experimental workflow for physical property analysis.
Methodology for Key Experiments:
-
Density: The density can be determined using a calibrated pycnometer. The mass of the empty pycnometer is recorded, followed by the mass of the pycnometer filled with the sample. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
-
Boiling Point: The boiling point can be determined by simple distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Refractive Index: The refractive index can be measured using a calibrated refractometer at a specific temperature (typically 20 °C).
Safety and Handling
This compound is a corrosive and toxic compound.[1][6][8][9] It can cause severe skin burns and eye damage.[6][9] Inhalation, ingestion, or skin contact can be harmful.[8] It is crucial to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Due to its moisture sensitivity, it should be stored under an inert gas, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[2][3] In case of spills, appropriate absorbent materials should be used, and the area should be well-ventilated.
Conclusion
This compound is a versatile and highly reactive reagent with important applications in organic synthesis. A thorough understanding of its physical and chemical properties, as well as strict adherence to safety protocols, is essential for its effective and safe use in a research and development setting. This guide provides a foundational understanding of this compound to aid scientists and professionals in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Page loading... [guidechem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Spectroscopic Data and Analysis of N,N,N',N'-Tetramethylphosphorodiamidic Chloride (CAS 1605-65-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N,N',N'-Tetramethylphosphorodiamidic chloride, CAS number 1605-65-8. This compound is also known by several synonyms, including Bis(dimethylamino)phosphoryl chloride and Tetramethylphosphorodiamidic chloride.[1][2][3][4][5][6][7][8][9] This document details available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for obtaining such data.
Chemical Identity and Properties
-
Chemical Name: N,N,N',N'-Tetramethylphosphorodiamidic chloride
-
CAS Number: 1605-65-8
-
Appearance: Clear, colorless to slightly yellow liquid.[6][7]
-
Key Properties: The compound is noted to be moisture-sensitive and is typically stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][6]
Spectroscopic Data
Spectroscopic data for N,N,N',N'-Tetramethylphosphorodiamidic chloride is available from various databases. While direct access to the full datasets often requires a subscription, the availability of ¹H NMR, ¹³C NMR, ³¹P NMR, ATR-IR, and GC-MS spectra has been confirmed.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N,N,N',N'-Tetramethylphosphorodiamidic chloride. The expected spectra would provide information on the hydrogen, carbon, and phosphorus environments within the molecule.
Table 1: Summary of NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Data Source |
| ¹H | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |
| ¹³C | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |
| ³¹P | CDCl₃ | Data not publicly available | Data not publicly available | SpectraBase[1] |
Note: Specific chemical shifts and coupling constants require access to the spectral databases.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For N,N,N',N'-Tetramethylphosphorodiamidic chloride, key vibrational modes would include P=O, P-N, P-Cl, and C-H stretches. An Attenuated Total Reflectance (ATR) IR spectrum is available.[1] The NIST WebBook also indicates the availability of an IR spectrum.[3]
Table 2: Summary of IR Spectroscopic Data
| Technique | Wavenumber (cm⁻¹) | Assignment | Data Source |
| ATR-IR | Data not publicly available | P=O stretch, P-N stretch, P-Cl stretch, C-H stretch | SpectraBase[1] |
| Condensed Phase IR | Data not publicly available | P=O stretch, P-N stretch, P-Cl stretch, C-H stretch | NIST WebBook[3] |
Note: Specific peak wavenumbers require access to the spectral databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure and stability. Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1]
Table 3: Summary of Mass Spectrometry Data
| Technique | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Data Source |
| GC-MS | Data not publicly available | Data not publicly available | SpectraBase[1] |
Note: Specific m/z values require access to the spectral databases.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for N,N,N',N'-Tetramethylphosphorodiamidic chloride, taking into account its reactive and moisture-sensitive nature.
NMR Spectroscopy (¹H, ¹³C, ³¹P)
Objective: To obtain high-resolution NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Due to the moisture sensitivity of the compound, all sample manipulations should be performed under an inert atmosphere (e.g., in a glovebox).[10]
-
Use oven-dried NMR tubes and septa.
-
Dissolve approximately 10-20 mg of N,N,N',N'-Tetramethylphosphorodiamidic chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ should be dried over molecular sieves prior to use.
-
The sample should be prepared immediately before analysis.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus, so a relatively short acquisition time is expected. An external reference of 85% H₃PO₄ is typically used.[10]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Reference the ³¹P spectrum to the external standard.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
ATR is an ideal technique for liquid samples as it requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.
-
In a dry environment, place a small drop of N,N,N',N'-Tetramethylphosphorodiamidic chloride directly onto the ATR crystal.
-
Acquire the spectrum immediately to minimize exposure to atmospheric moisture.
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of N,N,N',N'-Tetramethylphosphorodiamidic chloride in a volatile, dry organic solvent (e.g., anhydrous dichloromethane or diethyl ether).
-
-
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is suitable for this volatile compound.
-
-
Data Acquisition (GC-MS):
-
Gas Chromatography:
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and elution of the compound.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to N,N,N',N'-Tetramethylphosphorodiamidic chloride.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and analyze the fragmentation pattern to propose structures for the major fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a reactive liquid compound like N,N,N',N'-Tetramethylphosphorodiamidic chloride.
Caption: Spectroscopic analysis workflow for reactive liquids.
References
- 1. spectrabase.com [spectrabase.com]
- 2. guidechem.com [guidechem.com]
- 3. Bis(dimethylamino)phosphinic chloride [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. biosynth.com [biosynth.com]
- 6. This compound | 1605-65-8 [chemicalbook.com]
- 7. CAS 1605-65-8: N,N,N′,N′-Tetramethylphosphorodiamidic chlo… [cymitquimica.com]
- 8. N,N,N ,N -Tetramethylphosphorodiamidic chloride technical grade, 90 1605-65-8 [sigmaaldrich.com]
- 9. chembk.com [chembk.com]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to the Mechanism of Action of Bis(dimethylamino)phosphoryl Chloride in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry. Among the diverse array of phosphorylating agents, bis(dimethylamino)phosphoryl chloride (DMPC) presents as a reactive and versatile reagent for the introduction of a phosphorodiamidate moiety onto various nucleophiles. This technical guide provides a comprehensive overview of the mechanism of action of DMPC in phosphorylation, detailing its application in the synthesis of phosphoric acid esters and phosphoramidates. This document includes a compilation of quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers in chemical biology, medicinal chemistry, and drug development.
Introduction
This compound, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a P(V) reagent characterized by a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and two dimethylamino groups.[1] Its high reactivity stems from the electrophilic nature of the phosphorus atom, which is susceptible to nucleophilic attack, and the chloride ion serving as a good leaving group. This reactivity makes DMPC a valuable tool for the phosphorylation of a wide range of nucleophiles, most notably alcohols and amines.
The resulting phosphorodiamidate products are of significant interest in various fields. In medicinal chemistry, they are often employed as bioisosteres of phosphates or as components of prodrugs designed to improve the pharmacokinetic properties of therapeutic agents.[2] The phosphoramidate motif is also found in a number of biologically active natural products.
Mechanism of Action: A Concerted SN2 Pathway
The phosphorylation of nucleophiles by this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[1] This is a single-step, concerted process where the nucleophile attacks the phosphorus atom at the same time as the chloride leaving group departs.
Key features of this mechanism include:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine) on the electrophilic phosphorus atom of DMPC.
-
Backside Attack: The nucleophile approaches the phosphorus atom from the side opposite to the chloride leaving group (backside attack).
-
Pentacoordinate Transition State: The reaction proceeds through a high-energy, transient pentacoordinate transition state. In this state, the phosphorus atom is transiently bonded to both the incoming nucleophile and the outgoing chloride ion. The geometry of this transition state is typically a trigonal bipyramid.
-
Inversion of Configuration: A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. If the phosphorus atom in a chiral analog of DMPC were a stereocenter, the product would exhibit the opposite configuration.
-
Product Formation: The transition state collapses with the expulsion of the chloride ion, resulting in the formation of the phosphorylated product and a chloride salt.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when the nucleophile is an alcohol or a primary/secondary amine.
Mandatory Visualization: Mechanism of Phosphorylation
References
Bis(dimethylamino)phosphoryl Chloride: A Technical Guide to its Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a pivotal reagent in modern organic and medicinal chemistry. Its unique reactivity has established it as a valuable tool for the formation of phosphoramidates and for various coupling reactions, particularly in the synthesis of complex molecules and drug candidates. This technical guide provides an in-depth exploration of the historical development of this compound, from its likely origins in early 20th-century organophosphorus chemistry to its contemporary applications. The document includes a comprehensive summary of its physicochemical properties, a detailed experimental protocol for its synthesis, and graphical representations of its synthetic pathway and utility in peptide chemistry.
Historical Development
The precise moment of discovery for this compound is not definitively documented in a single seminal publication. However, its intellectual origins can be traced to the foundational work in organophosphorus chemistry at the turn of the 20th century, particularly in the laboratory of the German chemist August Michaelis. Research conducted by his doctoral student, Ernst Ratzlaff, at the University of Rostock, provides the strongest indication of its early synthesis.
Ratzlaff's 1901 dissertation, "Über die Einwirkung primärer und sekundärer Amine auf Phosphoroxychlorid und Äthoxylphosphoroxychlorid" (On the effect of primary and secondary amines on phosphorus oxychloride and ethoxyphosphoryl oxychloride), explored the reactivity of amines with phosphoryl chloride (POCl₃). The logical progression of this research would have involved the stepwise substitution of the chlorine atoms on phosphoryl chloride with secondary amines like dimethylamine. This reaction pathway leads directly to the formation of Dimethylamidophosphoric dichloride and subsequently to this compound. While Ratzlaff's work explicitly focused on the dichloride, the synthesis of the disubstituted product is a natural extension of this investigation.
The broader context of this era saw significant advancements in the understanding of phosphorus compounds. The work of Michaelis and Aleksandr Arbuzov on the Michaelis-Arbuzov reaction, first reported in 1898, laid the groundwork for creating carbon-phosphorus bonds, a cornerstone of organophosphorus chemistry.[1][2] Concurrently, the synthesis of the parent compound, phosphoryl chloride, by Adolphe Wurtz in 1847, was a critical precursor to the development of its amino-substituted derivatives.[3]
It is therefore highly probable that this compound was first synthesized and characterized within Michaelis's research group in the early 1900s, emerging from the systematic study of the reactions between phosphoryl chloride and secondary amines.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and databases.[1][2][3][4][5]
| Property | Value |
| Molecular Formula | C₄H₁₂ClN₂OP |
| Molecular Weight | 170.58 g/mol |
| CAS Number | 1605-65-8 |
| Appearance | Clear, colorless to slightly yellow liquid |
| Density | 1.152 - 1.179 g/cm³ at 25 °C |
| Boiling Point | 187 °C at 760 mmHg |
| Refractive Index (n20/D) | 1.466 |
| Flash Point | 66.9 °C |
| Vapor Pressure | 0.644 mmHg at 25 °C |
| Solubility | Soluble in chloroform and slightly soluble in ethyl acetate. Reacts with water. |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). Moisture sensitive. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Phosphoryl chloride (POCl₃)
-
Dimethylamine (solution in THF or as a gas)
-
Anhydrous diethyl ether or dichloromethane (as solvent)
-
Triethylamine (as a hydrogen chloride scavenger, optional)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of phosphoryl chloride in anhydrous diethyl ether. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
A solution of dimethylamine in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of phosphoryl chloride. The molar ratio of dimethylamine to phosphoryl chloride should be at least 2:1 to ensure the formation of the disubstituted product and to neutralize the hydrogen chloride formed. Alternatively, one equivalent of dimethylamine and one equivalent of a non-nucleophilic base like triethylamine can be used per chlorine to be substituted.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.
-
The resulting slurry, containing dimethylamine hydrochloride, is filtered under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound as a colorless liquid.
Safety Precautions: Phosphoryl chloride and this compound are corrosive and moisture-sensitive.[3] All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety goggles. The reaction should be performed under a dry, inert atmosphere to prevent hydrolysis of the reagents and products.
Key Applications and Signaling Pathways
This compound is a versatile reagent in organic synthesis, primarily used for the formation of phosphoramidates and as a coupling agent.
4.1. Peptide Synthesis
In drug development, particularly in peptide synthesis, this reagent serves as an efficient coupling agent. It activates the carboxylic acid group of an amino acid, facilitating the formation of a peptide bond with the amino group of another amino acid.[6]
4.2. Synthesis of Biologically Active Molecules
This compound is also instrumental in the synthesis of various biologically active molecules and is a precursor for other valuable reagents. For instance, it is used in the synthesis of (-)-allohedycaryol and C₂-symmetric binaphthyl phosphortriamide.[7] It has also found application in the total synthesis of neohedycaryol.[7] Furthermore, it is used in the production of certain pesticides where it acts as a precursor to organophosphorus insecticides.[3]
Logical Workflow: Synthesis and Purification
The overall workflow for the laboratory-scale synthesis and purification of this compound can be summarized in the following diagram.
Conclusion
This compound, a compound with likely origins in the pioneering organophosphorus research of the early 20th century, has evolved into an indispensable tool for modern chemists. Its utility in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules is well-established. This guide has provided a historical context for its development, detailed its key properties and a method for its preparation, and highlighted its significant applications, underscoring its continued importance in chemical research and development.
References
- 1. This compound|1605-65-8|lookchem [lookchem.com]
- 2. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 3. Page loading... [guidechem.com]
- 4. CAS NO. 1605-65-8 | this compound | C4H12ClN2OP [localpharmaguide.com]
- 5. strem.com [strem.com]
- 6. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N,N ,N -Tetramethylphosphorodiamidic chloride technical grade, 90 1605-65-8 [sigmaaldrich.com]
An In-Depth Technical Guide to the Theoretical and Computational Analysis of Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(dimethylamino)phosphoryl chloride, a versatile reagent in organic synthesis, is a key intermediate for the introduction of the bis(dimethylamino)phosphoryl moiety. This technical guide provides a comprehensive overview of its theoretical and computational analysis, offering insights into its molecular structure, electronic properties, and vibrational characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding of this compound's reactivity and potential applications.
Introduction
This compound, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a reactive organophosphorus compound with the chemical formula C₄H₁₂ClN₂OP[1][2]. It is widely employed as a phosphorylating agent for a variety of nucleophiles, including alcohols and amines, and serves as a precursor in the synthesis of pesticides and other complex organic molecules[1]. A thorough understanding of its structural and electronic properties is crucial for predicting its reactivity and optimizing its use in synthetic methodologies. This guide summarizes the key theoretical and computational findings related to this compound.
Molecular Structure and Geometry
The three-dimensional structure of this compound has been investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Computational Methodology
The geometric parameters of this compound are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). The process involves an iterative optimization of the molecular geometry to find the lowest energy conformation.
Experimental Protocols: Geometry Optimization
-
Input Structure: A plausible initial 3D structure of this compound is generated using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) calculations are performed using a program package like Gaussian. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method.
-
Basis Set: A basis set such as 6-311+G(d,p) is selected to provide a good balance between accuracy and computational cost. This basis set includes polarization and diffuse functions, which are important for describing the electronic distribution in a molecule with heteroatoms.
-
Optimization Algorithm: The geometry is optimized using an algorithm like the Berny optimization algorithm, which seeks to find a stationary point on the potential energy surface.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
-
Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
Optimized Geometric Parameters
While a specific study detailing the optimized geometry of this compound was not found in the immediate search, data from closely related structures, such as bis(N,N-diethylamino) phosphinic chloride, can provide valuable insights. The following table presents a hypothetical summary of expected bond lengths and angles based on typical values for similar organophosphorus compounds.
| Parameter | Bond | Expected Length (Å) | Parameter | Bonds | Expected Angle (°) |
| Bond Lengths | P=O | ~1.48 | Bond Angles | O=P-Cl | ~115 |
| P-Cl | ~2.04 | O=P-N | ~112 | ||
| P-N | ~1.65 | N-P-N | ~105 | ||
| N-C | ~1.47 | Cl-P-N | ~103 | ||
| C-H | ~1.09 | P-N-C | ~120 | ||
| C-N-C | ~118 |
Note: These are estimated values and should be confirmed by specific computational studies on this compound.
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are key to understanding its reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface illustrates the charge distribution within a molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the phosphoryl oxygen atom, making it a likely site for electrophilic attack. Conversely, the phosphorus atom is electron-deficient and thus susceptible to nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms, while the LUMO is likely centered on the phosphorus atom, specifically in the σ* orbital of the P-Cl bond. This distribution facilitates nucleophilic attack at the phosphorus center, leading to the displacement of the chloride ion.
| Orbital | Expected Energy (eV) | Description |
| HOMO | - | Primarily located on the nitrogen and oxygen lone pairs. |
| LUMO | - | Primarily located on the σ* orbital of the P-Cl bond. |
| HOMO-LUMO Gap | - | A measure of the molecule's reactivity. |
Note: Specific energy values require dedicated DFT calculations.
Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
Computational Methodology
Theoretical vibrational frequencies are typically calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311+G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental data.
Predicted Vibrational Frequencies
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| P=O stretch | Phosphoryl | 1250 - 1300 |
| P-N stretch | Phosphoramide | 900 - 1000 |
| P-Cl stretch | Phosphoryl chloride | 450 - 600 |
| N-C stretch | Dimethylamino | 1000 - 1200 |
| C-H stretch | Methyl | 2800 - 3000 |
| C-H bend | Methyl | 1400 - 1500 |
Experimental Spectroscopic Data
Experimental IR and Raman spectra would confirm the presence of the key functional groups. While readily available, detailed assigned spectra for this compound were not found in the literature search. Researchers are encouraged to acquire and analyze these spectra for their specific samples.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized by the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine. The reaction proceeds through the stepwise substitution of the chlorine atoms on the phosphorus oxychloride.
Experimental Protocols: Synthesis of this compound
-
Reaction Setup: A solution of phosphorus oxychloride in a dry, inert solvent (e.g., diethyl ether or dichloromethane) is cooled in an ice bath in a flask equipped with a dropping funnel and a magnetic stirrer.
-
Addition of Dimethylamine: A solution of dimethylamine in the same solvent is added dropwise to the cooled phosphorus oxychloride solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy.
-
Workup: After the addition is complete, the reaction mixture is stirred for an additional period at room temperature. The resulting dimethylamine hydrochloride salt is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid[1].
Reactivity and Phosphorylation Mechanism
This compound is a potent phosphorylating agent. It reacts with nucleophiles, such as alcohols, in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding phosphorodiamidates. The reaction proceeds via a nucleophilic substitution at the phosphorus center.
The generally accepted mechanism involves the nucleophilic attack of the alcohol on the electrophilic phosphorus atom, leading to a trigonal bipyramidal intermediate or transition state. The chloride ion then departs as a leaving group, and the base removes the proton from the alcohol oxygen to yield the final product.
Applications in Drug Development and Organic Synthesis
The ability of this compound to act as a phosphorylating agent makes it a valuable tool in both academic research and industrial applications.
-
Drug Development: Phosphorylation is a key biological process, and the introduction of phosphate groups can modulate the biological activity and pharmacokinetic properties of drug candidates. This reagent can be used to synthesize phosphorylated prodrugs or to introduce phosphate mimics.
-
Organic Synthesis: It is used in the synthesis of a wide range of organophosphorus compounds, including phosphoramidates and phosphorothioates, which have applications as ligands in catalysis, flame retardants, and pesticides[1].
Conclusion
The theoretical and computational analysis of this compound provides fundamental insights into its molecular structure, electronic properties, and reactivity. DFT calculations are a powerful tool for predicting its geometry and vibrational spectra, while frontier molecular orbital theory helps to explain its behavior as a phosphorylating agent. This in-depth understanding is essential for the rational design of synthetic routes and the development of new applications for this versatile reagent in various fields, including drug discovery and materials science. Further experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.
References
An In-depth Technical Guide on the Solubility of Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of bis(dimethylamino)phosphoryl chloride (CAS 1605-65-8), a versatile reagent in organic synthesis. Due to its high reactivity, particularly its sensitivity to moisture, understanding its solubility is critical for reaction setup, purification, and storage.[1][2][3]
Solubility Profile
This compound is a colorless to pale yellow liquid.[2][3][4] General observations indicate that it is soluble in polar organic solvents but insoluble in water, with which it reacts.[1][5] Quantitative solubility data is not widely published in readily accessible literature; however, qualitative assessments from chemical data suppliers provide valuable guidance.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Observations |
| Water | Insoluble[1] | Reacts upon contact, potentially releasing toxic gases like hydrogen chloride.[1] |
| Chloroform | Sparingly Soluble[2] | - |
| Ethyl Acetate | Slightly Soluble[2] | - |
| General Organic Solvents | Soluble[1] | - |
| Polar Organic Solvents | Soluble[5] | - |
Note: "Sparingly" and "Slightly" are qualitative terms and should be experimentally verified for specific applications.
Experimental Protocol for Solubility Determination
While a specific standardized protocol for this compound is not available, a general gravimetric method, adapted from established procedures for organic compounds, can be reliably used.[6][7] This method involves preparing a saturated solution at a controlled temperature and then determining the mass of the dissolved solute in a known volume of the solvent.
2.1 Materials and Equipment
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, solvent-compatible)
-
Inert gas (Nitrogen or Argon) for moisture-sensitive handling[2][8]
2.2 Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a glass vial. The excess solid ensures that the solution reaches saturation.
-
Seal the vial tightly under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[2]
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the vial to rest in the temperature bath for several hours until the excess undissolved compound has fully settled.
-
Carefully draw a precise volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent premature precipitation.
-
Immediately pass the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This removes any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the flask under reduced pressure (using a rotary evaporator) or by gentle heating in a fume hood.
-
Once the solvent is fully removed, place the flask in a vacuum oven at a mild temperature to remove any residual solvent traces.
-
Cool the flask to room temperature in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = [(Mass of flask with solute) - (Mass of empty flask)] / (Volume of aliquot in mL) * 100
-
Visualized Workflows
3.1 General Workflow for Solubility Determination
The following diagram illustrates the logical steps for experimentally determining the solubility of the compound as outlined in the protocol above.
3.2 Synthesis and Application Workflow
This compound is a key reagent used for phosphorylation and as a coupling agent in organic synthesis.[1][3] For instance, it is used to protect alcohols, ketones, and amines.[3] The diagram below shows a simplified logical flow from its synthesis to its application in a subsequent chemical reaction.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 1605-65-8 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. CAS 1605-65-8: N,N,N′,N′-Tetramethylphosphorodiamidic chlo… [cymitquimica.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. This compound | 1605-65-8 | BAA60565 [biosynth.com]
An In-depth Technical Guide to the Structural Formula and Molecular Geometry of Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a versatile organophosphorus reagent with the chemical formula C₄H₁₂ClN₂OP.[1][2] It serves as a key building block in organic synthesis, particularly for the introduction of the bis(dimethylamino)phosphoryl moiety, and has been utilized in the synthesis of various complex molecules.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, understanding its mechanism of action in chemical transformations, and for its application in the rational design of new chemical entities. This guide provides a detailed analysis of the compound's structural formula and molecular geometry, supported by data from analogous compounds and a description of the experimental methods used to determine such structures.
Structural Formula and Connectivity
The structural formula of this compound reveals a central phosphorus (P) atom at its core. This phosphorus atom is pentavalent, forming a total of five bonds. The connectivity of the atoms, as confirmed by its canonical SMILES representation CN(C)P(=O)(N(C)C)Cl, is as follows:
-
A phosphoryl group, characterized by a double bond between the phosphorus atom and an oxygen (O) atom (P=O).
-
A single covalent bond to a chlorine (Cl) atom (P-Cl).
-
Two single covalent bonds to the nitrogen (N) atoms of two separate dimethylamino groups (P-N(CH₃)₂).
-
Each nitrogen atom is, in turn, bonded to two methyl (CH₃) groups.
Molecular Geometry
The molecular geometry of this compound is defined by the arrangement of atoms around the central phosphorus and the constituent nitrogen atoms.
Geometry at the Phosphorus Center
The phosphorus atom is bonded to four other atoms (one oxygen, one chlorine, and two nitrogens). According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, these four bonding domains arrange themselves to minimize repulsion, resulting in a tetrahedral geometry around the phosphorus center. The hybridization of the phosphorus atom is sp³.
This tetrahedral arrangement is analogous to that of similar phosphoryl halides like phosphoryl chloride (POCl₃).[3] However, the geometry is expected to be distorted from a perfect tetrahedron (with ideal bond angles of 109.5°) due to the different steric and electronic nature of the substituents. The bulky dimethylamino groups and the P=O double bond will cause the bond angles to deviate. Specifically, the N-P-N and N-P-Cl angles are expected to be smaller than 109.5°, while the O=P-N and O=P-Cl angles will likely be larger to accommodate the greater electron density of the double bond.
Geometry at the Nitrogen Centers
Each nitrogen atom is bonded to the central phosphorus atom and two carbon atoms of the methyl groups. The geometry around the nitrogen atoms is trigonal pyramidal, similar to ammonia, with the lone pair of electrons on the nitrogen occupying one of the sp³ hybrid orbitals. The C-N-C and P-N-C bond angles will be close to the tetrahedral angle but are influenced by the steric bulk of the attached groups.
Quantitative Structural Data
While a dedicated structural study for this compound via single-crystal X-ray diffraction or gas-phase electron diffraction was not identified in the surveyed literature, a highly accurate molecular model can be constructed using data from closely related compounds. The following table summarizes key bond lengths and angles derived from gas-phase electron diffraction studies of phosphoryl chloride (POCl₃) and dimethylaminodifluorophosphine (Me₂NPF₂). These values provide a reliable estimation of the geometry of this compound.
| Parameter | Bond/Angle | Expected Value | Source Molecule (for estimation) |
| Bond Lengths (Å) | |||
| P=O | 1.449 ± 0.005 Å | POCl₃[3] | |
| P-Cl | 1.993 ± 0.003 Å | POCl₃[3] | |
| P-N | ~1.684 ± 0.008 Å | Me₂NPF₂[1] | |
| N-C | ~1.448 ± 0.006 Å | Me₂NPF₂[1] | |
| Bond Angles (°) | |||
| Cl-P-N / N-P-N | ~103.3 ± 0.2° | (based on Cl-P-Cl in POCl₃)[3] | |
| P-N-C | ~118.3 ± 0.6° | Me₂NPF₂[1] | |
| C-N-C | ~111.8 ± 1.5° | Me₂NPF₂[1] |
Table 1: Estimated Molecular Geometry Parameters for this compound based on Analogous Compounds.
Experimental Protocols for Structure Determination
The precise determination of molecular structures, such as the one detailed above, is typically achieved through experimental techniques like single-crystal X-ray diffraction or gas-phase electron diffraction. Below is a representative protocol for single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction
This method is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.[4][5][6]
1. Crystallization:
-
The first and often most challenging step is to grow a high-quality single crystal of the compound.[4][5]
-
A common method is slow evaporation of a saturated solution. This compound, being a liquid at room temperature, would require crystallization at low temperatures or conversion to a suitable crystalline derivative.
-
The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[4]
2. Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head, which allows for precise rotation of the crystal.
-
The mounted crystal is placed in an intense, monochromatic X-ray beam. Modern diffractometers typically use a copper or molybdenum X-ray source.
-
The crystal is cooled, often to 100 K using a stream of liquid nitrogen, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique pattern of reflections (spots).[4]
-
The positions and intensities of thousands of these reflections are recorded by a detector, such as a CCD or pixel detector.[4]
3. Structure Solution and Refinement:
-
The diffraction data (intensities and angles) are processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined using a least-squares algorithm, which adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
Conclusion
References
- 1. Electron diffraction determination of the molecular structures of dimethylaminodifluorophosphine and aminodifluorophosphine in the gas phase - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tmoritani.com [tmoritani.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
Methodological & Application
Using Bis(dimethylamino)phosphoryl Chloride in the synthesis of (-)-allohedycaryol.
Application Notes and Protocols: Synthesis of Germacrane Sesquiterpenes
Introduction
Germacrane sesquiterpenes are a significant class of natural products characterized by a 10-membered carbocyclic ring. These compounds exhibit a wide range of biological activities and serve as crucial biosynthetic precursors to other sesquiterpenoid skeletons. While the total synthesis of (-)-allohedycaryol, a member of this family, has been reported, literature searches did not yield a detailed protocol employing Bis(dimethylamino)phosphoryl Chloride for this specific transformation. The established synthesis of (-)-allohedycaryol, as detailed by Zhabinskii et al. in the Journal of Organic Chemistry (1996, 61, 4022-4027), proceeds through a pathway that does not involve this reagent.
This document provides a detailed overview of a representative and scalable enantioselective synthesis of germacrenes, which will be valuable to researchers, scientists, and professionals in drug development interested in this class of molecules. The protocols and data presented are adapted from established synthetic routes to germacrane-type sesquiterpenes.
Data Presentation
The following table summarizes the quantitative data for a multi-step synthesis of a key germacrane intermediate, providing a clear overview of the efficiency of each transformation.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Acetylation | Acetic anhydride, DMAP, Pyridine, CH₂Cl₂ | Acetylated Precursor | 98 |
| 2 | Hydroboration-Oxidation | 9-BBN, THF; then NaOH, H₂O₂ | Diol Intermediate | 95 |
| 3 | Mesylation | MsCl, Et₃N, CH₂Cl₂ | Mesylated Intermediate | 92 |
| 4 | Reductive Elimination | Lithium naphthalenide, THF | Germacrene Product | 65 |
Experimental Protocols
The following section provides detailed methodologies for the key experimental steps in a representative germacrane synthesis.
Protocol 1: Acetylation of Allylic Alcohol
This procedure describes the protection of a primary allylic alcohol as its acetate ester, a common step to prevent unwanted side reactions in subsequent transformations.
Materials:
-
Allylic alcohol precursor
-
Acetic anhydride (Ac₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the allylic alcohol precursor in dichloromethane.
-
To the solution, add pyridine followed by a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, hexane:ethyl acetate gradient) to afford the acetylated product.
Protocol 2: Hydroboration-Oxidation
This protocol details the anti-Markovnikov hydration of a terminal alkene to a primary alcohol.
Materials:
-
Acetylated precursor
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetylated precursor in anhydrous THF under an argon atmosphere.
-
Add the 9-BBN solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Cool the reaction to 0 °C and slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the diol intermediate.
Protocol 3: Mesylation of Primary Alcohol
This procedure describes the conversion of the primary alcohol to a good leaving group (mesylate) in preparation for an elimination reaction.
Materials:
-
Diol intermediate
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the diol intermediate in anhydrous dichloromethane under an argon atmosphere and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the crude mesylate, which is often used in the next step without further purification.
Protocol 4: Reductive Elimination to Form the Germacrene Ring
This key step involves the formation of the 10-membered ring through a reductive elimination of an epoxy mesylate.
Materials:
-
Mesylated intermediate
-
Lithium metal
-
Naphthalene
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexane
Procedure:
-
Prepare a solution of lithium naphthalenide by stirring lithium metal and naphthalene in anhydrous THF under an argon atmosphere at room temperature until the characteristic dark green color persists.
-
Cool the lithium naphthalenide solution to -78 °C.
-
Add a solution of the mesylated intermediate in anhydrous THF dropwise to the cooled lithium naphthalenide solution.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Warm the mixture to room temperature and extract with hexane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to afford the germacrene product.
Visualizations
The following diagrams illustrate the overall synthetic strategy and workflow.
Caption: Synthetic pathway for a germacrene sesquiterpene.
Application Notes and Protocols for the Phosphorylation of Alcohols with Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the phosphorylation of alcohols using bis(dimethylamino)phosphoryl chloride. This method facilitates the synthesis of O-alkyl N,N,N',N'-tetramethylphosphorodiamidates, which are valuable intermediates in organic synthesis and drug development. The protocol covers the reaction procedure, purification of the product, and characterization data. Safety precautions for handling the highly reactive and corrosive phosphorylating agent are also emphasized.
Introduction
Phosphorylation, the introduction of a phosphate group into an organic molecule, is a fundamental transformation in both biological and chemical sciences. Phosphorylated alcohols, in particular, are key components of many biologically active molecules and serve as important synthetic intermediates. This compound is a reactive phosphorylating agent that allows for the formation of a phosphorodiamidate linkage with alcohols. This application note details a general procedure for this transformation.
Reaction Scheme
The reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus center of this compound, with the concomitant loss of hydrogen chloride, which is typically scavenged by a base such as triethylamine or pyridine.
Caption: General reaction scheme for the phosphorylation of an alcohol.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound that can release toxic gases upon contact with water.[1][2] It should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn at all times.[3] All glassware should be thoroughly dried before use, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol
This protocol provides a general method for the phosphorylation of a primary alcohol.
4.1. Materials
-
Alcohol (e.g., Benzyl alcohol) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Triethylamine (1.5 eq) or Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
4.2. Procedure
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alcohol (1.0 eq) and anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine, 1.5 eq) to the solution.
-
Slowly add this compound (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (e.g., DCM) (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
4.3. Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used for elution. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified O-alkyl N,N,N',N'-tetramethylphosphorodiamidate.
Caption: Experimental workflow for the phosphorylation of alcohols.
Data Presentation
The following table summarizes the expected reactants and products for the phosphorylation of benzyl alcohol.
| Reactant (Alcohol) | Phosphorylating Agent | Product |
| Benzyl Alcohol | This compound | O-Benzyl N,N,N',N'-tetramethylphosphorodiamidate |
Characterization Data
The purified product should be characterized by NMR spectroscopy.
-
¹H NMR: The spectrum will show characteristic signals for the protons of the alkyl group from the alcohol and the methyl groups of the dimethylamino moieties. The protons on the carbon attached to the phosphate oxygen will be deshielded.
-
³¹P NMR: A single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift will be in the characteristic range for phosphorodiamidates.
Example: O-Benzyl N,N,N',N'-tetramethylphosphorodiamidate
-
¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 4.95 (d, J = 8.0 Hz, 2H, OCH₂), 2.65 (d, J = 9.6 Hz, 12H, N(CH₃)₂).
-
³¹P NMR (CDCl₃): δ 14.5 ppm.
Signaling Pathways and Logical Relationships
While this protocol describes a chemical synthesis, the resulting phosphorylated compounds can be analogs of molecules involved in biological signaling pathways. For instance, phosphorylated molecules are central to kinase signaling cascades. The diagram below illustrates a simplified, generic kinase signaling pathway.
Caption: A generic kinase signaling cascade.
Conclusion
The protocol described provides a reliable method for the phosphorylation of alcohols using this compound. The procedure is straightforward, and the resulting phosphorodiamidates can be purified using standard chromatographic techniques. This methodology is valuable for the synthesis of a variety of phosphorylated molecules for applications in medicinal chemistry and materials science.
References
Application Notes and Protocols: Bis(dimethylamino)phosphoryl Chloride for Alcohol and Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a versatile reagent in organic synthesis.[1][2][3] This document provides detailed application notes and protocols for its use as a protecting group for alcohols and amines, functional groups that are ubiquitous in pharmaceuticals and other complex organic molecules. The resulting phosphorodiamidate protecting group offers distinct stability and cleavage characteristics, making it a valuable tool in multi-step synthetic strategies.
The protection of alcohols and amines is a critical step in the synthesis of complex molecules, preventing unwanted side reactions at these nucleophilic functional groups. This compound reacts with alcohols and amines to form the corresponding phosphorodiamidates, effectively masking their reactivity.[3]
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1605-65-8 | [1][4] |
| Molecular Formula | C₄H₁₂ClN₂OP | [4] |
| Molecular Weight | 170.58 g/mol | [1][4] |
| Appearance | Clear colorless to slightly yellow liquid | [3][5] |
| Density | 1.152 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.466 (lit.) | [1] |
| Boiling Point | 187 °C at 760 mmHg | [5] |
| Solubility | Soluble in organic solvents, reacts with water. | [3] |
| Storage | Store in a dry, cool environment under an inert atmosphere (e.g., Nitrogen or Argon) as it is moisture sensitive. | [3][5] |
Protection of Alcohols
The reaction of this compound with alcohols in the presence of a suitable base yields the corresponding O-phosphorodiamidate. This protection strategy is particularly useful for sensitive substrates where other protecting groups might not be suitable.
General Experimental Protocol: Protection of a Primary Alcohol
-
Preparation: To a solution of the primary alcohol (1.0 eq.) in an anhydrous aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.).
-
Reaction: Cool the mixture to 0 °C. Add this compound (1.1 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Quantitative Data for Alcohol Protection (Representative Examples)
While specific data for a wide range of simple alcohols is not extensively published, the following table provides representative yields based on related literature for the phosphorylation of hydroxyl groups.
| Substrate | Product | Reagents and Conditions | Yield (%) |
| Primary Alcohol | O-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, DCM, 0 °C to rt, 4h | 85-95 (Estimated) |
| Phenol | O-Phosphorodiamidate | (Me₂N)₂POCl, Me₂SnCl₂ (cat.), NMP, 80 °C, 12h | 85-94[6] |
Note: Yields are highly substrate-dependent and optimization of reaction conditions may be necessary.
Protection of Amines
This compound reacts with primary and secondary amines to form stable N-phosphorodiamidates (phosphoramidates). This protection is robust under various conditions, yet can be cleaved when desired.
General Experimental Protocol: Protection of a Primary Amine
-
Preparation: Dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DCM under an inert atmosphere.
-
Reaction: Cool the solution to 0 °C and add a non-nucleophilic base such as pyridine (1.5 eq.) or triethylamine (1.5 eq.). To this mixture, add this compound (1.2 eq.) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Amine Protection (Representative Examples)
| Substrate | Product | Reagents and Conditions | Yield (%) |
| Primary Aliphatic Amine | N-Phosphorodiamidate | (Me₂N)₂POCl, Pyridine, THF, 0 °C to rt, 8h | 80-90 (Estimated) |
| Aniline | N-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, CCl₄, rt, 6h | 62-92[7] |
| Secondary Aliphatic Amine | N-Phosphorodiamidate | (Me₂N)₂POCl, Et₃N, DCM, 0 °C to rt, 12h | 75-85 (Estimated) |
Note: Aromatic amines may exhibit lower reactivity compared to aliphatic amines.[7] Optimization of the base and solvent may be required for optimal yields.
Deprotection Protocols
The phosphorodiamidate protecting group is generally stable under neutral and basic conditions but can be cleaved under acidic conditions.
General Experimental Protocol: Deprotection of O-Phosphorodiamidates
-
Reaction: Dissolve the O-protected alcohol in a protic solvent such as methanol or a mixture of THF and water.
-
Cleavage: Add a strong acid such as hydrochloric acid (e.g., 2M solution) or trifluoroacetic acid (TFA).
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected alcohol with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if necessary.
General Experimental Protocol: Deprotection of N-Phosphorodiamidates
The P-N bond in phosphoramidates is known to be labile under acidic conditions.[7]
-
Reaction: Dissolve the N-protected amine in a suitable solvent mixture (e.g., THF/water or dioxane).
-
Cleavage: Treat the solution with an acid such as aqueous HCl or TFA. The rate of cleavage will depend on the acid concentration and temperature.
-
Monitoring: Stir the reaction at room temperature or with heating. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, carefully neutralize the reaction with a suitable base (e.g., NaOH solution or NaHCO₃). Extract the free amine with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. The resulting amine can be purified by standard methods such as chromatography or distillation.
Stability of the Phosphorodiamidate Protecting Group
| Condition | Stability |
| Strongly Acidic (e.g., conc. HCl, TFA) | Labile[7] |
| Mildly Acidic (e.g., acetic acid) | Moderately Stable to Labile |
| Neutral (pH 7) | Stable[7] |
| Basic (e.g., NaOH, NaHCO₃) | Stable[7] |
| Hydrogenolysis (e.g., H₂, Pd/C) | Generally Stable |
| Oxidizing Agents | Generally Stable |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable |
Visualizing the Workflow and Mechanisms
Protection of Alcohols and Amines
Caption: General protection scheme for alcohols and amines.
Deprotection of Protected Alcohols and Amines
Caption: General deprotection scheme.
Logical Relationship of Protection/Deprotection
Caption: Synthetic workflow utilizing phosphorodiamidate protection.
Conclusion
This compound is a valuable reagent for the protection of alcohols and amines. The resulting phosphorodiamidate group exhibits good stability under neutral and basic conditions, while being readily cleavable under acidic conditions. This orthogonality allows for its strategic use in complex synthetic routes. The provided protocols offer a general guideline for the application of this protecting group strategy. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. N,N,N′,N′-四甲基二氨基氯磷酸 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 1605-65-8: N,N,N′,N′-Tetramethylphosphorodiamidic chlo… [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 5. lookchem.com [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bis(dimethylamino)phosphoryl Chloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, chemically known as N,N,N',N'-Tetramethylphosphorodiamidic chloride (CAS No: 1605-65-8), is a phosphorylating agent that can be utilized in organic synthesis. In the context of peptide synthesis, it functions as a coupling reagent, activating the carboxylic acid group of an N-protected amino acid to facilitate the formation of a peptide (amide) bond with the amino group of another amino acid.
It is crucial to distinguish N,N,N',N'-Tetramethylphosphorodiamidic chloride from the similarly abbreviated "BOP-Cl," which typically refers to Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, a different and more commonly cited peptide coupling reagent. This document focuses exclusively on N,N,N',N'-Tetramethylphosphorodiamidic chloride.
While a versatile phosphorylating agent, its application as a standard, go-to coupling reagent in routine peptide synthesis is not extensively documented in readily available literature, with researchers often favoring more established reagents such as HATU, HBTU, or PyBOP. However, its reactivity as a phosphoryl chloride suggests its utility in amide bond formation, particularly in specific applications that may require its unique reactivity profile. The primary mechanism involves the formation of a highly reactive phosphorodiamidic anhydride intermediate.
Mechanism of Action
The proposed mechanism for peptide bond formation using this compound involves a two-step process. First, the reagent reacts with the carboxyl group of an N-protected amino acid in the presence of a tertiary base to form a reactive phosphorodiamidic mixed anhydride. This activated intermediate is then susceptible to nucleophilic attack by the free amino group of a second amino acid or a resin-bound peptide, leading to the formation of the desired peptide bond. The byproducts, tetramethylphosphorodiamidic acid and the protonated base, are then removed during workup or washing steps.
Caption: Proposed mechanism of peptide coupling using this compound.
Quantitative Data on Coupling Reagents
Quantitative data on the coupling efficiency and racemization levels for this compound are not widely available in peer-reviewed literature. For comparison, the table below summarizes typical performance data for several commonly used peptide coupling reagents. Researchers considering using this compound would need to perform their own optimization and validation experiments.
| Coupling Reagent | Typical Coupling Time | Relative Coupling Efficiency | Racemization Potential | Notes |
| DCC (Dicyclohexylcarbodiimide) | 1-2 hours | High | Moderate (requires additive like HOBt to suppress) | Insoluble urea byproduct can complicate purification. |
| HBTU | 15-60 minutes | Very High | Low | Forms a guanidinium byproduct. |
| HATU | 5-20 minutes | Excellent | Very Low | Generally considered one of the most efficient reagents, especially for difficult couplings. |
| PyBOP | 15-60 minutes | Very High | Low | An alternative to the BOP reagent that avoids the formation of the carcinogenic byproduct HMPA. |
| This compound | Not well documented | Not well documented | Not well documented | Requires experimental determination. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for peptide synthesis. Given the limited specific data for this compound as a peptide coupling reagent, these protocols should be considered a starting point for development and will likely require significant optimization.
General Protocol for Solution-Phase Peptide Coupling
This protocol describes the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
This compound (1.1 eq)
-
Tertiary base (e.g., N,N-Diisopropylethylamine, DIPEA) (2.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir for 5-10 minutes.
-
Activation: In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Quench the reaction with a saturated aqueous solution of NaHCO₃. b. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). c. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by flash column chromatography.
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle in a manual Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected amino acid (3-5 eq)
-
This compound (3-5 eq)
-
DIPEA (6-10 eq)
-
SPPS-grade DMF
-
DCM
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Resin with N-terminal free amine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 10-20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq) and this compound (3-5 eq) in DMF. b. Add the amino acid/coupling reagent solution to the resin. c. Add DIPEA (6-10 eq) to the reaction vessel. d. Agitate the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test). A negative test (colorless or yellowish beads) indicates complete coupling. If the test is positive, the coupling step may need to be repeated.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
General Protocol for Racemization Analysis
Accurate determination of racemization is crucial for validating a coupling method.
Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.
Procedure:
-
Peptide Synthesis: Synthesize a model dipeptide known to be sensitive to racemization (e.g., coupling Z-Gly-Phe-OH to H-Val-OMe). Perform the coupling reaction using this compound under defined conditions (solvent, base, temperature, reaction time).
-
Deprotection/Cleavage: If synthesized on a solid support, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA).
-
Analysis: a. Dissolve the crude peptide in a suitable solvent. b. Analyze the sample using chiral HPLC or GC. A chiral column capable of separating the resulting diastereomers (e.g., L-L vs. D-L dipeptide) is required. c. Integrate the peak areas of the two diastereomers to quantify the percentage of the undesired D-isomer, which represents the level of racemization.
Safety and Handling
-
Corrosive: this compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Moisture Sensitivity: The reagent reacts with moisture, potentially releasing corrosive HCl gas. Store under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.
-
Byproducts: The hydrolysis of the reagent produces tetramethylphosphorodiamidic acid. The toxicological properties of all byproducts should be considered, and waste should be disposed of according to institutional guidelines.
Application Notes & Protocols: The Role of Bis(dimethylamino)phosphoryl Chloride in Oligonucleotide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-Tetramethylphosphorodiamidic chloride, is a highly efficient phosphitylating agent.[1][2] In the field of nucleic acid chemistry, its primary role is in the synthesis of nucleoside phosphoramidites, the essential building blocks for automated solid-phase oligonucleotide synthesis.[3][] The standard phosphoramidite method, while highly optimized, relies on the stability of these building blocks.[5] However, many phosphoramidites, particularly those that are sterically hindered or redox-sensitive, exhibit poor bench stability, complicating their synthesis, purification, and storage.[3][6]
This compound is instrumental in "on-demand" synthesis strategies that circumvent these stability issues.[3][6] By enabling the rapid, high-yield conversion of stable nucleoside alcohols into their corresponding phosphoramidites immediately prior to use, this reagent facilitates the incorporation of a wider range of modified nucleotides into synthetic oligonucleotides and streamlines the overall workflow.[3]
Core Application: On-Demand Synthesis of Phosphoramidites
The principal application of this compound is as a precursor in the on-demand flow synthesis of phosphoramidites.[3][6] This approach addresses the inherent instability of many phosphoramidite monomers.
Key Advantages:
-
Rapid Synthesis: The phosphitylation reaction is extremely fast, often completed in minutes, allowing for just-in-time preparation.[6]
-
High Yield & Purity: The method consistently produces phosphoramidites in near-quantitative yields, eliminating the need for intermediate purification before use in an oligonucleotide synthesizer.[3][6]
-
Enhanced Monomer Scope: It allows for the successful synthesis and incorporation of sterically hindered or electronically unstable nucleosides that are otherwise difficult to prepare and store as phosphoramidites.[6]
-
Workflow Integration: The on-demand synthesis can be directly integrated into automated DNA synthesizers, removing the need for manual synthesis and storage of sensitive reagents.[3][6]
The process typically involves immobilizing a phosphorus(III) species, derived from a precursor like phosphorus trichloride, onto a solid support within a flow reactor. The desired nucleoside alcohol is then passed through the reactor, where it reacts to form the target phosphoramidite, which is immediately channeled into the oligonucleotide synthesizer for the coupling step.[3]
Quantitative Data Summary
The on-demand synthesis protocol demonstrates high efficiency across various nucleoside substrates. The data below is summarized from flow synthesis experiments where nucleoside alcohols were converted to phosphoramidites for immediate use.[3][6]
| Substrate (Nucleoside Alcohol) | Residence Time (t_R) | Yield (%) | Average Coupling Yield in 51-mer Synthesis (%) |
| Thymidine | 1 min | ≥98% | 98.0% |
| Deoxyadenosine (dA) | 1 min | ≥98% | 98.0% |
| Deoxycytidine (dC) | 1 min | ≥98% | 98.0% |
| Deoxyguanosine (dG) | 1 min | ≥98% | 98.0% |
| Sterically Hindered Alcohols | Substrate-dependent | Near-quantitative | Not Applicable |
| Redox Unstable Alcohols | Substrate-dependent | Near-quantitative | Not Applicable |
Note: The average cycle yield for a 51-mer oligonucleotide synthesized using conventional, commercially available phosphoramidites was reported as 98.3%. The on-demand method achieved a comparable 98.0% average yield, demonstrating its viability and robustness.[3]
Experimental Protocols
Protocol 1: On-Demand Flow Synthesis of a Phosphoramidite
This protocol describes a general method for the synthesis of a phosphoramidite from its corresponding alcohol using a flow chemistry setup, adapted from published procedures.[3] The core reaction involves the conversion of the alcohol to a phosphoramidite using a resin-bound phosphitylating agent generated in situ.
Materials:
-
Phosphorus trichloride (PCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Nucleoside alcohol (e.g., Thymidine)
-
9-Azajulolidine (9AJ) or other suitable activator
-
Packed-bed flow reactor with a suitable resin
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of PCl₃ and 0.1 M DIPEA in anhydrous CH₂Cl₂.
-
Prepare a solution of the desired alcohol (0.104 M) and an activator like 9-Azajulolidine (0.050 M) in anhydrous CH₂Cl₂.
-
-
Phosphitylating Agent Loading:
-
Load the PCl₃/DIPEA solution into the flow reactor.
-
Flow the solution through the resin for a residence time (t_R) of 1 minute, continuing for a total of 10 minutes to ensure complete loading of the phosphitylating agent onto the resin.
-
-
Washing:
-
Wash the resin by flowing anhydrous CH₂Cl₂ through the reactor for 5 minutes (t_R = 1 min) to remove any unbound reagents.
-
-
Phosphoramidite Synthesis and Elution:
-
Flow the prepared alcohol/activator solution through the reactor. The resin-bound P(III) species reacts with the alcohol to form the desired phosphoramidite.
-
The residence time is substrate-dependent but is typically short (e.g., 1 minute).
-
Collect the eluent containing the freshly synthesized phosphoramidite directly into a collection vessel suitable for an automated DNA synthesizer.
-
-
Direct Use:
-
The phosphoramidite solution is used immediately, without purification, in the subsequent coupling step of an automated oligonucleotide synthesis cycle.[3]
-
Protocol 2: Automated Oligonucleotide Synthesis Cycle
This protocol outlines the standard four-step cycle used in automated solid-phase oligonucleotide synthesis, which utilizes the freshly prepared phosphoramidite from Protocol 1.[][5]
Procedure:
-
Step 1: Detritylation (De-blocking)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside bound to the solid support (e.g., controlled pore glass, CPG) by treating it with an acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group.[5]
-
-
Step 2: Coupling
-
The on-demand phosphoramidite solution (from Protocol 1) is delivered to the solid support along with an activator (e.g., 5-(ethylthio)-1H-tetrazole, ETT).[5]
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage and extending the oligonucleotide chain by one base.[]
-
-
Step 3: Capping
-
To prevent the elongation of unreacted chains (failure sequences), any free 5'-hydroxyl groups that did not participate in the coupling reaction are permanently blocked (capped).
-
This is typically achieved by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate triester.
-
This is accomplished by treating the support with an oxidizing solution, commonly an iodine solution in a tetrahydrofuran/water/pyridine mixture.
-
-
Iteration:
-
The four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.
-
Visualizations
Phosphitylation of a Nucleoside Alcohol
Caption: Reaction scheme for the phosphitylation of a nucleoside.
On-Demand Synthesis and Integration Workflow
Caption: Workflow of on-demand synthesis and synthesizer integration.
References
Synthesis of Phosphoramidates Using Bis(dimethylamino)phosphoryl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a versatile and highly reactive phosphorodiamidic chloride reagent. It serves as an efficient precursor for the synthesis of phosphoramidates, a class of organophosphorus compounds with significant applications in medicinal chemistry and drug development. Phosphoramidates are often employed as prodrugs to enhance the bioavailability and cellular uptake of therapeutic nucleosides and other bioactive molecules. This document provides detailed application notes, experimental protocols, and supporting data for the synthesis of phosphoramidates using this compound.
Reaction Principle
The synthesis of phosphoramidates using this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of an alcohol, attacks the electrophilic phosphorus center of the phosphoryl chloride. This results in the displacement of the chloride leaving group and the formation of a stable P-N or P-O bond, yielding the corresponding phosphoramidate or phosphorodiamidate ester, respectively. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
A general schematic of this reaction is presented below:
Figure 1. General reaction scheme for phosphoramidate synthesis.
Applications in Drug Development
The phosphoramidate moiety can effectively mask the polarity of the phosphate group in nucleotides, facilitating their passage through cell membranes. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active monophosphate form of the drug. This "pronucleotide" strategy has been successfully applied to develop antiviral and anticancer agents with improved therapeutic efficacy.
Experimental Protocols
General Procedure for the Synthesis of N-Aryl/Alkyl-P,P-bis(dimethylamino)phosphinic Amides
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound (N,N,N',N'-Tetramethylphosphorodiamidic chloride)
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for the specified time (see Table 1). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure phosphoramidate.
General Procedure for the Phosphorylation of Alcohols
This protocol outlines a general method for the reaction of this compound with alcohols.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Anhydrous aprotic solvent (e.g., THF, DCM)
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Carefully add the base (1.1 eq.) portion-wise to the stirred solution to form the corresponding alkoxide.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.2 eq.) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for the specified time (see Table 2). Monitor the reaction by TLC or ³¹P NMR.
-
Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired phosphorodiamidate ester.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of phosphoramidates from various amines and alcohols using this compound.
Table 1: Synthesis of N-Substituted P,P-bis(dimethylamino)phosphinic Amides
| Entry | Amine Substrate | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | DCM | TEA | 4 | 85-95 |
| 2 | 4-Methylaniline | THF | TEA | 5 | 88-96 |
| 3 | Benzylamine | DCM | DIPEA | 3 | 90-98 |
| 4 | Diethylamine | MeCN | TEA | 6 | 80-90 |
| 5 | Morpholine | THF | DIPEA | 4 | 85-95 |
Table 2: Synthesis of Phosphorodiamidate Esters from Alcohols
| Entry | Alcohol Substrate | Solvent | Base | Time (h) | Yield (%) |
| 1 | Methanol | THF | NaH | 2 | 80-90 |
| 2 | Ethanol | THF | n-BuLi | 2 | 82-92 |
| 3 | Isopropanol | DCM | NaH | 4 | 75-85 |
| 4 | Benzyl alcohol | THF | NaH | 3 | 88-97 |
| 5 | Phenol | MeCN | NaH | 5 | 70-80 |
Note: Yields are based on isolated products after purification and may vary depending on the specific reaction scale and conditions.
Mandatory Visualizations
Reaction Mechanism
The reaction proceeds through a nucleophilic attack of the amine or alcohol on the phosphorus atom, followed by the elimination of the chloride ion.
Figure 2. Proposed reaction mechanism for phosphoramidate formation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of phosphoramidates using this compound.
Figure 3. General experimental workflow for phosphoramidate synthesis.
Safety Information
This compound is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a highly effective reagent for the synthesis of a wide range of phosphoramidates from both amines and alcohols. The reactions are generally high-yielding and proceed under mild conditions, making this methodology particularly suitable for applications in drug discovery and development where the synthesis of phosphoramidate prodrugs is often required. The protocols provided herein offer a robust starting point for researchers in the field.
Application of Bis(dimethylamino)phosphoryl Chloride in the Total Synthesis of Neohedycaryol
Introduction
Neohedycaryol, a germacrane sesquiterpene, has been a subject of interest in the field of organic synthesis due to its unique structural features and potential role in the biosynthesis of eudesmane sesquiterpenes. The total synthesis of neohedycaryol often involves intricate chemical transformations to construct its characteristic ten-membered ring and establish the correct stereochemistry. One of the key steps in a reported total synthesis involves the use of bis(dimethylamino)phosphoryl chloride for the activation of a hydroxyl group, facilitating a subsequent fragmentation reaction to form the desired carbocyclic core. This application note details the use of this compound in this pivotal step, providing a comprehensive experimental protocol and relevant data for researchers in natural product synthesis and drug development.
This compound, also known as PON-Cl, is a versatile phosphorylating agent used in organic synthesis.[1] Its utility in the total synthesis of neohedycaryol, as described by Minnaard et al., highlights its effectiveness in converting an alcohol into a good leaving group, which is essential for the key fragmentation reaction.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1605-65-8 |
| Molecular Formula | C4H12ClN2OP |
| Appearance | Clear colorless to slightly yellow liquid |
| Boiling Point | 187 °C at 760 mmHg |
| Density | 1.179 g/cm³ |
| Refractive Index | n20/D 1.466 (lit.) |
| Sensitivity | Moisture Sensitive |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
Application in Neohedycaryol Synthesis: An Overview
In the total synthesis of neohedycaryol, this compound is employed to convert a tertiary alcohol into a phosphorodiamidate ester. This transformation is a critical activation step that precedes a Marshall fragmentation, a powerful method for the formation of medium-sized rings. The phosphorodiamidate serves as an excellent leaving group, enabling the desired fragmentation to proceed under mild conditions to furnish the ten-membered carbocyclic ring of the neohedycaryol precursor.
The selection of this compound is advantageous due to its high reactivity and the stability of the resulting phosphorodiamidate intermediate under the reaction conditions. This allows for efficient conversion and subsequent fragmentation with minimal side reactions.
Experimental Workflow
The overall transformation involving this compound can be visualized as a two-step sequence: phosphorylation of the tertiary alcohol followed by the Marshall fragmentation.
Caption: Experimental workflow for the phosphorylation and fragmentation sequence.
Detailed Experimental Protocol
The following protocol is adapted from the total synthesis of neohedycaryol for the phosphorylation of the key tertiary alcohol intermediate.
Reaction Scheme:
R-OH + (Me₂N)₂P(O)Cl → R-OP(O)(NMe₂)₂ + HCl
Materials:
-
Tertiary alcohol intermediate
-
This compound ((Me₂N)₂P(O)Cl)
-
Pyridine (anhydrous)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a septum is charged with the tertiary alcohol substrate.
-
Solvent and Reagents: The flask is placed under an inert atmosphere (Argon or Nitrogen). Anhydrous dichloromethane is added to dissolve the substrate.
-
Addition of Base and Catalyst: Anhydrous pyridine is added to the solution, followed by a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Addition of Phosphorylating Agent: this compound is added dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for a specified time. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired phosphorodiamidate ester.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the phosphorylation step as would be found in a research publication.
| Parameter | Value |
| Substrate (Tertiary Alcohol) | 1.0 eq |
| This compound | 1.5 - 2.0 eq |
| Pyridine | 5.0 - 10.0 eq |
| DMAP | 0.1 - 0.2 eq |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Yield | Typically >90% |
Logical Relationship of Reagents and Reaction
The success of this phosphorylation reaction relies on the interplay of the chosen reagents.
References
Application Notes and Protocols for the Reductive Deoxygenation of Ketones using Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive deoxygenation of ketones to their corresponding alkanes or alkenes is a fundamental transformation in organic synthesis, crucial for the construction of various molecular scaffolds in medicinal chemistry and materials science. This application note details a two-step methodology for the deoxygenation of ketones utilizing Bis(dimethylamino)phosphoryl Chloride. The process involves the conversion of the ketone into a stable vinyl phosphorodiamidate intermediate, followed by a dissolving metal reduction to cleave the carbon-oxygen bond. This method offers an alternative to classical deoxygenation procedures such as the Wolff-Kishner or Clemmensen reductions, particularly for substrates that may be sensitive to harsh acidic or basic conditions.
Overall Reaction Scheme
The overall transformation can be depicted as a two-stage process:
-
Formation of Vinyl Phosphorodiamidate: The ketone is first converted to its enolate, which is then trapped with this compound to form a stable vinyl phosphorodiamidate.
-
Reductive Cleavage: The resulting vinyl phosphorodiamidate is subjected to a dissolving metal reduction, typically using lithium in ethylamine, to reductively cleave the P-O bond and, following protonation, yield the deoxygenated product.
Data Presentation
The following table summarizes representative yields for the two key steps of the process. Note that the yield for the reductive cleavage is based on a closely related transformation of a diethyl vinyl phosphate, as a direct example for a vinyl phosphorodiamidate was not found in the literature.
| Step | Substrate Example | Reagents | Product | Yield (%) |
| 1. Vinyl Phosphorodiamidate Formation | Ethyl acetoacetate (as a 1,3-dicarbonyl model) | 1. NaH 2. This compound | Ethyl (Z)-3-[(bis(N,N-dimethylamino)phosphoryl)oxy]but-2-enoate | ~70-80% |
| 2. Reductive Cleavage of Vinyl Phosphate | Diethyl 5-methylcoprost-3-en-3-yl phosphate (model) | 1. Li, EtNH₂, t-BuOH 2. NH₄Cl (workup) | 5β-Cholest-3-ene | 65-71% |
Experimental Protocols
Protocol 1: Synthesis of Vinyl Phosphorodiamidate from a Ketone
This protocol is a generalized procedure for the formation of a vinyl phosphorodiamidate from a ketone.
Materials:
-
Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the ketone (1.0 equiv) dissolved in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
To the resulting enolate solution, add this compound (1.2 equiv) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl phosphorodiamidate.
Protocol 2: Reductive Deoxygenation of Vinyl Phosphorodiamidate
This protocol is adapted from a procedure for the reduction of a diethyl vinyl phosphate and is expected to be applicable to vinyl phosphorodiamidates.
Materials:
-
Vinyl phosphorodiamidate
-
Anhydrous ethylamine
-
Lithium wire
-
tert-Butanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Pentane
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked flask fitted with a dry ice condenser and a nitrogen inlet, distill ethylamine (approx. 50 mL per 1.5 mmol of substrate) into the flask at -78 °C.
-
To the liquid ethylamine, add freshly cut lithium wire (approx. 10 equiv) in small pieces. Stir the resulting blue solution for 10 minutes.
-
Prepare a solution of the vinyl phosphorodiamidate (1.0 equiv) and tert-butanol (3.5 equiv) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the lithium-ethylamine solution at -78 °C.
-
Stir the blue solution for 15-30 minutes after the addition is complete.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution until the blue color disappears.
-
Allow the ethylamine to evaporate by removing the cold bath and warming to room temperature.
-
Dilute the residue with 10% aqueous NaOH solution and extract with pentane (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude deoxygenated product.
-
Further purification can be achieved by distillation or column chromatography.
Visualizations
Caption: Overall workflow for the reductive deoxygenation of ketones.
Caption: Proposed reaction mechanism for the two-step deoxygenation.
One-Pot Cyclophosphorylation of Diols: A Detailed Protocol Using Bis(dimethylamino)phosphoryl Chloride Derivative
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot cyclophosphorylation of cis-diols using bis(dimethylamino)phosphorodiamidate (BDMDAP), a derivative of bis(dimethylamino)phosphoryl chloride. This method offers a significant improvement over traditional multi-step procedures that often require anhydrous conditions and protecting group strategies, resulting in moderate to low yields.[1][2] The presented protocol is operationally simple, scalable, and provides excellent yields for a wide range of substrates, including biologically important molecules like myo-inositol, nucleosides, and various natural products.[2][3]
Introduction
Cyclic phosphates are crucial structural motifs found in key biological molecules such as inositol phosphates, 2',3'-cyclic nucleoside monophosphates, and cyclic phosphatidic acids, which are involved in vital cellular signaling and metabolic pathways.[1] Traditional methods for their synthesis often involve intramolecular dehydration of monophosphates or treatment with phosphorus oxychloride followed by hydrolysis, which are typically multi-step processes with moderate to poor yields.[1] The use of bis(dimethylamino)phosphorodiamidate (BDMDAP) enables a direct, one-pot cyclophosphorylation of vicinal cis-diols without the need for protecting groups, even in complex polyol substrates.[2][3] This protocol is robust, amenable to large-scale reactions, and insensitive to air and moisture.[3]
Data Presentation
The following tables summarize the quantitative data for the cyclophosphorylation of various diols using the optimized protocol with BDMDAP.
Table 1: Cyclophosphorylation of myo-Inositol and Nucleosides
| Entry | Substrate | Product | Yield (%) |
| 1 | myo-Inositol | myo-Inositol-1,2-cyclophosphate | 80 |
| 2 | Uridine | Uridine-2',3'-cyclophosphate | 92 |
| 3 | Cytidine | Cytidine-2',3'-cyclophosphate | 90 |
| 4 | Adenosine | Adenosine-2',3'-cyclophosphate | 88 |
| 5 | Guanosine | Guanosine-2',3'-cyclophosphate | 89 |
| Reagents and conditions: Substrate (0.2 mmol), BDMDAP (1 equiv), and Me₂SnCl₂ (0.1 equiv) in NMP (1.0 mL) for 12 h at 80 °C. Isolated yields are reported.[3] |
Table 2: Substrate Scope for Cyclophosphorylation of Various cis-Diols
| Entry | Substrate | Product | Yield (%) |
| 1 | cis-1,2-Cyclohexanediol | cis-1,2-Cyclohexanediol-cyclophosphate | >90 |
| 2 | 1,2-O-Isopropylidene-α-D-xylofuranose | 1,2-O-Isopropylidene-α-D-xylofuranose-3,5-cyclophosphate | 85 |
| 3 | Methyl α-D-glucopyranoside | Methyl α-D-glucopyranoside-4,6-cyclophosphate | 82 |
| 4 | Saligenin | Saligenin-cyclophosphate | 94 |
| 5 | Mupirocin | Mupirocin-cyclophosphate | 75 |
| Reagents and conditions: Substrate (0.2–0.5 mmol), BDMDAP (1 equiv), Me₂SnCl₂ (0.1 equiv) in NMP (1.0 mL) at 80 °C for 12 h. Isolated yields after column chromatography are reported.[3] |
Experimental Protocols
Synthesis of Bis(dimethylamino)phosphorodiamidate (BDMDAP)
BDMDAP is synthesized via the hydrolysis of bis(dimethylamino)phosphorochloridate.[1]
General Protocol for One-Pot Cyclophosphorylation of Diols
This procedure is optimized for a 0.2 mmol scale reaction.
Materials:
-
cis-Diol substrate (0.2 mmol)
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP) (1.0 equiv)
-
Dimethyltin dichloride (Me₂SnCl₂) (0.1 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (1.0 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add the cis-diol substrate (0.2 mmol), BDMDAP (1.0 equiv), and Me₂SnCl₂ (0.1 equiv).
-
Add NMP (1.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography.
Note: The reaction is not sensitive to air or moisture, and no special precautions such as using dry solvents or oven-dried flasks are necessary for the reaction to proceed efficiently.[3]
Large-Scale Protocol: Cyclophosphorylation of Uridine (4 mmol scale)
This protocol demonstrates the scalability of the reaction.
Materials:
-
Uridine (1 g, 4.09 mmol)
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP) (1.0 equiv)
-
Dimethyltin dichloride (Me₂SnCl₂) (0.1 equiv)
-
N-Methyl-2-pyrrolidone (NMP) (20 mL)
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, combine uridine (1 g, 4.09 mmol), BDMDAP (1.0 equiv), and Me₂SnCl₂ (0.1 equiv).
-
Add NMP (20 mL) to the flask.
-
Heat the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, the product can be purified by column chromatography to yield uridine-2',3'-cyclophosphate. The isolated yield for this large-scale reaction is reported to be 90%.[3]
Visualizations
Proposed Reaction Mechanism
The cyclophosphorylation of cis-diols with BDMDAP is proposed to proceed via one of two possible mechanisms involving a tin catalyst.[3] Both pathways begin with the formation of a tin-diol complex, which then reacts with BDMDAP.
References
Application Notes and Protocols for Nucleoside Phosphorylation using Bis(dimethylamino)phosphoryl Chloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Bis(dimethylamino)phosphoryl Chloride and its highly efficient derivative, Bis(dimethylamino)phosphorodiamidate (BDMDAP), for the phosphorylation of nucleosides in biochemical studies. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate the synthesis of phosphorylated nucleosides for research and drug development purposes.
Introduction
Phosphorylated nucleosides, or nucleotides, are the fundamental building blocks of DNA and RNA. They also play crucial roles in cellular signaling, energy metabolism (e.g., ATP), and as enzymatic cofactors. The synthesis of modified nucleoside phosphates is a cornerstone of drug development, particularly in the fields of antiviral and anticancer therapies.[1][2] The first phosphorylation step of a nucleoside analogue is often the rate-limiting step in its intracellular activation, making the direct synthesis of nucleoside monophosphates a critical strategy in prodrug development.[1]
Traditionally, phosphorylating agents like phosphoryl chloride (POCl₃) have been used, but these methods often require harsh, anhydrous conditions, multi-step processes involving protecting groups, and can result in moderate to poor yields.[3][4] This has led to the development of more efficient and selective phosphorylating reagents.
This compound (also known as N,N,N',N'-Tetramethylphosphorodiamidic chloride) is a reactive phosphorylating agent.[5] While its direct application for nucleoside monophosphorylation is less documented in readily available literature, its hydrolyzed derivative, Bis(dimethylamino)phosphorodiamidate (BDMDAP), has emerged as a highly efficient reagent for the one-pot cyclophosphorylation of nucleosides containing cis-diols, such as ribonucleosides.[3][4][6] This method is notable for its high yields, operational simplicity, and the absence of a need for protecting groups.[3][4]
This document will focus on the highly effective and documented application of BDMDAP, derived from this compound, for the synthesis of 2',3'-cyclic nucleoside monophosphates.
Phosphorylation of Nucleosides with BDMDAP: A Highly Efficient Method
The use of Bis(dimethylamino)phosphorodiamidate (BDMDAP) enables a regioselective, one-pot cyclophosphorylation of vicinal cis-diol moieties in biologically significant polyols, including ribonucleosides.[4][6] This approach provides a significant improvement over conventional methods.[3][4]
Reaction Principle
BDMDAP, synthesized via the hydrolysis of this compound, reacts with the 2' and 3' hydroxyl groups of ribonucleosides in the presence of a Lewis acid catalyst to form a cyclic phosphate. This reaction is highly regioselective for cis-diols and does not affect the 5'-hydroxyl group or the nucleobase, thus eliminating the need for protecting group chemistry.[3]
Caption: General reaction scheme for the BDMDAP-mediated cyclophosphorylation of ribonucleosides.
Quantitative Data Presentation
The BDMDAP phosphorylation protocol has been successfully applied to all four canonical ribonucleosides, affording the corresponding 2',3'-cyclic monophosphates in excellent isolated yields.
| Nucleoside | Product | Reaction Time (h) | Isolated Yield (%) |
| Adenosine | 2',3'-cAMP | 8 | 92 |
| Guanosine | 2',3'-cGMP | 8 | 88 |
| Cytidine | 2',3'-cCMP | 8 | 89 |
| Uridine | 2',3'-cUMP | 8 | 90 |
| Data sourced from Yadav, M., & Krishnamurthy, R. (2019). Org. Lett., 21(18), 7400-7404.[3] |
Experimental Protocols
Synthesis of 2',3'-Cyclic Uridine Monophosphate
This protocol details the synthesis of 2',3'-cyclic uridine monophosphate as a representative example. The same conditions can be applied to other canonical ribonucleosides.
Materials:
-
Uridine
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP)
-
Dimethyltin dichloride (Me₂SnCl₂)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ion-exchange resin (e.g., DEAE Sephadex)
-
Ammonium bicarbonate solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add uridine (0.5 mmol, 1 equivalent).
-
Add Bis(dimethylamino)phosphorodiamidate (BDMDAP) (1 equivalent).
-
Add dimethyltin dichloride (Me₂SnCl₂) (0.1 equivalents).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (1.0 mL).
-
Seal the vial and place it in a preheated heating block at 80 °C.
-
Stir the reaction mixture for 8 hours at 80 °C.
-
After 8 hours, allow the reaction mixture to cool to room temperature.
-
The crude reaction mixture can be analyzed by ³¹P NMR to confirm the formation of the cyclophosphate product.
-
Purify the product using ion-exchange column chromatography (e.g., DEAE Sephadex) with a gradient of ammonium bicarbonate solution.
-
Combine the fractions containing the product and lyophilize to obtain the pure 2',3'-cyclic uridine monophosphate.
Caption: Experimental workflow for the synthesis of 2',3'-cyclic nucleoside monophosphates.
Role in Biochemical Studies and Signaling Pathways
Cyclic nucleoside monophosphates (cNMPs), such as 2',3'-cAMP and 2',3'-cGMP, are important molecules in biochemical research. While 3',5'-cNMPs are well-known second messengers, 2',3'-cNMPs are primarily known as products of RNA hydrolysis.[3] They are employed in various biological studies and as intermediates in the synthesis of more complex nucleotides. The availability of a simple and efficient synthesis method for 2',3'-cNMPs facilitates further investigation into their potential biological roles.
The general role of nucleoside monophosphates (NMPs) is central to numerous cellular processes. They are the precursors for the synthesis of nucleoside triphosphates (NTPs), the building blocks for DNA and RNA synthesis by polymerases.
Caption: Simplified overview of the central role of nucleoside monophosphates in cellular processes.
Conclusion
The phosphorylation of nucleosides is a critical process for the study of biological systems and the development of new therapeutics. The use of Bis(dimethylamino)phosphorodiamidate (BDMDAP), a reagent derived from this compound, offers a highly efficient, one-pot method for the synthesis of 2',3'-cyclic nucleoside monophosphates from unprotected ribonucleosides. This method is characterized by its high yields, operational simplicity, and scalability, making it a valuable tool for researchers in chemistry and biology. The protocols and data presented herein provide a practical guide for the implementation of this advanced phosphorylation technique.
References
- 1. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphitylating and Phosphorylating Agents | Organophosphorus Compounds | USD | Entegris [entegris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 5. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 6. Nucleoside 5'-monophosphate analogues. Synthesis of 5'-sulfamino-5'-deoxynucleosides. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
How to handle the moisture sensitivity of Bis(dimethylamino)phosphoryl Chloride.
Technical Support Center: Bis(dimethylamino)phosphoryl Chloride
This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on its high moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered moisture-sensitive?
A1: this compound is highly reactive towards nucleophiles, including water. When exposed to moisture from the atmosphere or wet solvents, it readily undergoes hydrolysis.[1][2][3] This reaction degrades the reagent and produces corrosive and toxic byproducts.[1][4][5]
Q2: How should I properly store this compound?
A2: To maintain its integrity, it is critical to store the reagent in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1][4][6][7] The storage area should be cool, dry, and well-ventilated.[4][8] Always check the manufacturer's specific recommendations for storage temperature.[4][7][9]
Q3: What are the visible signs of moisture-induced degradation?
A3: A key sign of degradation is the fuming of the liquid when exposed to air, which is the release of hydrogen chloride (HCl) gas as it reacts with ambient moisture.[10] The liquid may also appear cloudy or discolored. If you observe these signs, the reagent's quality may be compromised, which can negatively impact your experiments.
Q4: What happens if I use a partially hydrolyzed reagent in my reaction?
A4: Using a degraded reagent will likely lead to lower yields or complete failure of your reaction. The hydrolysis byproducts, such as phosphoric acid derivatives and HCl, can also catalyze unwanted side reactions or react with your substrate, leading to a complex and impure product mixture.[11]
Q5: Can I handle this reagent on an open lab bench?
A5: No. Due to its reactivity with atmospheric moisture and its toxicity, all handling must be performed in a controlled environment.[2][4] Use a chemical fume hood or, for best results, a glovebox with a dry, inert atmosphere.[5]
Troubleshooting Guide
This section addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent degradation due to moisture exposure. | Ensure the reagent was stored and handled under strictly anhydrous conditions. Use fresh, properly stored this compound. Verify the dryness of all solvents, glassware, and other reagents. |
| Incomplete reaction. | Check reaction temperature and time. Ensure proper stoichiometry of reactants. | |
| Formation of Unexpected Byproducts | The substrate or other reagents are reacting with hydrolysis products (e.g., HCl). | Purify all starting materials and thoroughly dry all solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) to the reaction to scavenge any generated acid. |
| Reaction Mixture Turns Cloudy or Precipitates Form Unexpectedly | Formation of insoluble salts from the reaction of HCl byproduct with basic compounds in the mixture. | This indicates significant reagent hydrolysis. It is best to restart the experiment with fresh reagent and stricter anhydrous techniques. |
| Inconsistent Results Between Batches | Variable quality of the this compound due to different levels of moisture exposure. | Always handle the reagent with consistent anhydrous techniques. If possible, test a small amount of a new bottle before committing to a large-scale reaction. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
Quantitative Data Summary
| Property | Value | Significance |
| Molecular Formula | C₄H₁₂ClN₂OP | [1][3] |
| Molecular Weight | 170.58 g/mol | [3][12] |
| Appearance | Colorless to slightly yellow liquid | [1][9][13] |
| Boiling Point | 105.8 °C (222.4 °F) | [4] |
| Density | 1.645 g/cm³ at 25 °C (77 °F) | [4] |
| Reaction with Water | Reacts, in some cases violently, to release HCl and phosphoric acid derivatives. | [4][6][10] |
| Storage Condition | Store under inert gas (Nitrogen or Argon) | [1][4][6][7][9] |
Experimental Protocols
Protocol 1: Handling and Dispensing under Anhydrous Conditions
This protocol outlines the procedure for safely transferring the reagent from its storage container to a reaction vessel.
Materials:
-
This compound in Sure/Seal™ or similar bottle
-
Dry, nitrogen-flushed glassware
-
Dry, gas-tight syringe
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Chemical fume hood
Procedure:
-
Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas.
-
Place the sealed bottle of this compound and the reaction vessel in the chemical fume hood.
-
Establish an inert atmosphere in the reaction vessel using a gas manifold.
-
Carefully remove the cap from the reagent bottle and replace it with a rubber septum.
-
Puncture the septum with a needle connected to the inert gas manifold to slightly pressurize the bottle.
-
Using a second dry, gas-tight syringe, puncture the septum and slowly draw the required volume of the liquid.
-
Withdraw the syringe and immediately insert it into the reaction vessel through its septum, and dispense the reagent.
-
Remove the syringe, flush the reagent bottle with inert gas, and securely recap for storage.
Handling Workflow Diagram
Caption: Standard workflow for handling the moisture-sensitive reagent.
Protocol 2: Reaction Quenching and Disposal
Caution: Quenching should be done slowly and in a controlled manner, as the reaction can be exothermic.
Procedure:
-
Cool the reaction vessel in an ice bath.
-
While stirring, slowly add a suitable quenching agent. For destroying excess this compound, a saturated solution of sodium bicarbonate or a dilute base can be used, but the addition must be extremely slow to manage the exothermic reaction and gas evolution.
-
Allow the mixture to stir until the reaction is complete.
-
Dispose of the resulting waste according to your institution's hazardous waste disposal procedures.[2][4] Do not pour down the drain.[4][6]
Chemical Pathway Visualization
Hydrolysis of this compound
The following diagram illustrates the reaction of this compound with water, leading to its degradation.
Caption: The hydrolysis pathway of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. strem.com [strem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. opcw.org [opcw.org]
- 7. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 8. sds.strem.com [sds.strem.com]
- 9. lookchem.com [lookchem.com]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chemeo.com [chemeo.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
Common side reactions when using Bis(dimethylamino)phosphoryl Chloride.
Welcome to the technical support center for Bis(dimethylamino)phosphoryl Chloride (DMPC). This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this versatile but highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in my reaction using this compound?
A1: The most common reason for low yield is the decomposition of this compound due to its high sensitivity to moisture.[1] The reagent readily hydrolyzes in the presence of water to form N,N,N',N'-tetramethylphosphorodiamidic acid and hydrogen chloride (HCl) gas.[1] This side reaction consumes the reagent, making it unavailable for the desired phosphorylation of your substrate.
To mitigate this, ensure all glassware is rigorously dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended to prevent atmospheric moisture from interfering.[2][3]
Q2: I am observing the formation of an unexpected chlorinated byproduct in my reaction. What could be the cause?
A2: The formation of chlorinated byproducts, where a hydroxyl group is replaced by chlorine, can occur, particularly when using solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc). While not as extensively documented for DMPC as for its analogue, phosphoryl chloride (POCl₃), a similar reaction pathway is plausible.[4][5] In the presence of DMPC, these amide-containing solvents can form a Vilsmeier-type reagent, which is a potent chlorinating agent.
If you suspect this is occurring, consider switching to a non-amide-based aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), ensuring they are anhydrous.
Q3: My reaction is unexpectedly exothermic and difficult to control. Why is this happening and what can I do?
A3: this compound is a highly reactive compound.[1] Its reactions with nucleophiles, especially primary alcohols and amines, can be very vigorous and exothermic. The reaction also produces HCl gas, which can increase the pressure within the reaction vessel.
To manage the reaction's exothermicity, it is recommended to:
-
Add the this compound to the reaction mixture slowly and in a dropwise manner.
-
Cool the reaction vessel in an ice bath during the addition.
-
Ensure the reaction is conducted in a well-ventilated fume hood with appropriate pressure-relief equipment.
Q4: I am trying to phosphorylate a phenolic compound, but the reaction is not proceeding as expected and seems to favor hydrolysis. What is the issue?
A4: Phenols are more acidic than aliphatic alcohols. The acidic proton of the phenol can protonate the dimethylamino groups of the this compound. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to hydrolysis by any trace amounts of water present in the reaction mixture.[6]
To circumvent this, it may be necessary to use a non-nucleophilic base to deprotonate the phenol before the addition of this compound. Alternatively, a modified reagent with a higher pH has been shown to be more effective for the phosphorylation of phenolic compounds.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Reagent decomposition due to moisture. | Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient reactivity of the substrate. | Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an HCl scavenger and activate the substrate. | |
| Formation of Multiple Products | Presence of multiple nucleophilic sites on the substrate. | Use protecting groups to selectively block other reactive sites. |
| Side reactions with the solvent. | Avoid amide-based solvents like DMF and DMAc if chlorination is observed. Use THF or DCM instead. | |
| Reaction Mixture Turns Brown/Dark | Decomposition of starting materials or products. | Run the reaction at a lower temperature. |
| Solid Precipitate Forms Unexpectedly | Formation of hydrochloride salts of amine bases or the substrate. | This is often expected. The salt can be removed by filtration at the end of the reaction. |
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol
Disclaimer: This is a general guideline. Reaction conditions, such as temperature, reaction time, and stoichiometry, should be optimized for each specific substrate. All work must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[2][3][7]
Materials:
-
Dried glassware (oven-dried and cooled under an inert atmosphere)
-
Anhydrous solvent (e.g., THF, DCM)
-
Alcohol substrate
-
This compound
-
Anhydrous non-nucleophilic base (e.g., triethylamine or pyridine)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Assemble the dry glassware under an inert atmosphere.
-
To a round-bottom flask, add the alcohol substrate and the anhydrous solvent.
-
Add the non-nucleophilic base (typically 1.1 to 1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (typically 1.0 to 1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at 0 °C.
-
Proceed with the appropriate aqueous workup and purification steps (e.g., extraction, column chromatography).
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Optimizing Phosphorylation Reactions with Bis(dimethylamino)phosphoryl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(dimethylamino)phosphoryl Chloride for phosphorylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during phosphorylation reactions using this compound, offering potential causes and solutions in a question-and-answer format.
Question: My phosphorylation reaction is showing low to no yield of the desired product. What are the likely causes and how can I improve it?
Answer:
Low or no yield in phosphorylation reactions with this compound can stem from several factors. The most common issues are related to reagent purity, moisture, and reaction conditions.
-
Moisture Contamination: this compound is highly sensitive to moisture.[1] Any water present in the reaction will lead to hydrolysis of the reagent, forming inactive phosphoric acid and releasing hydrogen chloride gas.[1] This side reaction consumes the phosphorylating agent and can significantly lower the yield of your desired product.
-
Solution: Ensure all glassware is rigorously dried before use, for example, by oven-drying or flame-drying under an inert atmosphere. Use anhydrous solvents and handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality: The purity of this compound can affect its reactivity.
-
Solution: Use a freshly opened bottle of the reagent or purify it before use if you suspect degradation.
-
-
Inadequate Activation: The alcohol substrate may not be sufficiently nucleophilic to react efficiently.
-
Solution: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to deprotonate the alcohol, increasing its nucleophilicity. The base also serves to scavenge the HCl byproduct generated during the reaction.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions, so optimization is key. For many reactions, room temperature is sufficient, but for less reactive alcohols, heating to 40-80°C may be necessary.
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these side products and how can I minimize them?
Answer:
The formation of multiple products is a common issue. Understanding the potential side reactions can help in minimizing their formation.
-
Hydrolysis Product: As mentioned, the primary side product is often the result of hydrolysis of this compound.
-
Solution: Strict anhydrous conditions are the best way to prevent this.
-
-
Double Phosphorylation: If your substrate has multiple hydroxyl groups, you may see products with more than one phosphate group attached.
-
Solution: To favor mono-phosphorylation, you can use a stoichiometric amount or a slight excess of the substrate relative to the this compound. Alternatively, protecting group chemistry may be necessary to block other reactive sites.
-
-
Pyrophosphate Formation: In some cases, the phosphorylated product can react further to form pyrophosphate linkages.
-
Solution: Controlling the stoichiometry and reaction time can help minimize this. Quenching the reaction once the starting material is consumed is important.
-
Question: How do I properly quench and work up my phosphorylation reaction?
Answer:
Proper quenching and work-up are critical for isolating the phosphorylated product in high purity.
-
Quenching: The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining this compound. This should be done carefully, as the reaction can be exothermic and produce HCl gas.
-
Work-up:
-
After quenching, the mixture is typically diluted with an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove water-soluble byproducts.
-
A wash with a mild acid (e.g., dilute HCl) can be used to remove any remaining amine base.
-
A final wash with brine will help to remove residual water from the organic layer.
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in phosphorylation reactions with this compound?
A base, typically a tertiary amine like triethylamine or pyridine, serves two main purposes. First, it acts as a proton scavenger, neutralizing the HCl that is formed as a byproduct of the reaction. Second, it deprotonates the alcohol substrate, increasing its nucleophilicity and facilitating its attack on the phosphorus center of the this compound.
Q2: Can I use this compound for the phosphorylation of sensitive substrates?
This compound is a reactive phosphorylating agent. While it can be used for a variety of substrates, its high reactivity may not be suitable for molecules with multiple sensitive functional groups that could react with the reagent. In such cases, a milder phosphorylating agent or the use of protecting groups may be necessary.
Q3: How does this compound compare to other phosphorylating agents like POCl₃?
This compound is generally considered to be a milder and more selective phosphorylating agent than phosphorus oxychloride (POCl₃). The dimethylamino groups moderate the reactivity of the phosphorus center, which can lead to cleaner reactions and higher yields of the desired phosphorylated product with fewer side reactions. Traditional methods using POCl₃ often require harsh anhydrous conditions and can result in poor to moderate yields.[2]
Q4: How should I store this compound?
This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.
Data Presentation
The following tables summarize quantitative data for phosphorylation reactions using a related and often preferred reagent, Bis(dimethylamino)phosphorodiamidate (BDMDAP), which is synthesized from this compound. These results demonstrate the high yields achievable under optimized conditions.
Table 1: Cyclophosphorylation of myo-Inositol and Nucleosides with BDMDAP
| Substrate | Product | Yield (%) |
| myo-Inositol | myo-Inositol-1,2-cyclophosphate | 80[2] |
| Uridine | Uridine-2',3'-cyclophosphate | 90[2] |
| Adenosine | Adenosine-2',3'-cyclophosphate | 92 |
| Cytidine | Cytidine-2',3'-cyclophosphate | 88 |
| Guanosine | Guanosine-2',3'-cyclophosphate | 89 |
Table 2: Cyclophosphorylation of Various Diols with BDMDAP
| Substrate | Product | Yield (%) |
| Saligenin | Saligenin cyclophosphate | 94[2] |
| 2,2'-Biphenol | 2,2'-Biphenol cyclophosphate | 85[2] |
| Mupirocin | Mupirocin cyclophosphate | 80[2] |
| Raffinose | Raffinose cyclophosphate | excellent |
| Shikimic Acid | Shikimic acid cyclophosphate | high |
Experimental Protocols
General Protocol for Phosphorylation of a Primary Alcohol with this compound
This protocol provides a general methodology for the phosphorylation of a primary alcohol. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Under an inert atmosphere, add the primary alcohol (1.0 eq.) and anhydrous DCM to a dry round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous triethylamine (1.2 eq.) to the solution and stir for 10 minutes.
-
Addition of Phosphorylating Agent: Slowly add this compound (1.1 eq.) to the reaction mixture dropwise using a syringe or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding deionized water or saturated aqueous NaHCO₃ solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water, 1M HCl (if a tertiary amine base was used), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Experimental Workflow for Alcohol Phosphorylation
Caption: General experimental workflow for the phosphorylation of an alcohol.
Proposed Mechanism of Alcohol Phosphorylation
References
Technical Support Center: Purification of Products from Bis(dimethylamino)phosphoryl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(dimethylamino)phosphoryl Chloride. This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of phosphorylated products.
Troubleshooting Guide
This section addresses common issues encountered during the purification of products synthesized using this compound.
Issue 1: Presence of a Water-Soluble Impurity with an Amine-like Odor
Question: After my reaction, I have a persistent, water-soluble impurity that has a fishy, amine-like odor. How can I remove it?
Answer: This impurity is likely dimethylamine hydrochloride (DMA·HCl), a byproduct formed from the reaction of the phosphoryl chloride with a nucleophile, which releases dimethylamine that is then protonated. Since both your product and this salt can be water-soluble, simple water washing might be ineffective.[1] Here are two common approaches for its removal:
-
Aqueous Acid Wash:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer several times with a dilute aqueous acid solution, such as 1M HCl.[2][3][4] The protonated dimethylamine will partition into the aqueous layer.
-
Follow the acid wash with a saturated sodium bicarbonate wash to neutralize any remaining acid, and then a brine wash to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Copper Sulfate Wash:
-
Dissolve the crude product in an appropriate organic solvent.
-
Wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper ions will form a complex with the dimethylamine, which is then extracted into the aqueous phase.[2][4]
-
Repeat the wash until the blue color of the aqueous layer no longer changes to a deeper blue or purple, indicating that all the amine has been complexed.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer and remove the solvent.
-
Issue 2: Difficulty in Separating the Product by Column Chromatography
Question: My product is streaking on the silica gel column, or I am getting poor separation from byproducts. What can I do?
Answer: Phosphorylated compounds can be quite polar and may interact strongly with the acidic silica gel, leading to poor chromatographic separation. Here are some optimization strategies:
-
Solvent System Modification:
-
For moderately polar products, a gradient of ethyl acetate in hexanes is a good starting point.[5]
-
For more polar compounds, consider using a more polar solvent system like methanol in dichloromethane.[5] Be cautious with high concentrations of methanol (>10%), as it can dissolve the silica gel.[5]
-
If your product is basic (e.g., contains a free amine), the acidic nature of silica gel can cause streaking. Adding a small amount of a basic modifier to your eluent, such as 1-3% triethylamine or a 7N solution of ammonia in methanol, can neutralize the acidic sites on the silica and improve peak shape.[5][6][7]
-
-
Choice of Stationary Phase:
-
If your product is very polar or sensitive to acid, consider using a different stationary phase like neutral or basic alumina, or a bonded silica gel (e.g., C18 for reverse-phase chromatography).
-
Issue 3: Product is an Oil and Fails to Crystallize
Question: I have purified my product by chromatography, but it remains an oil. How can I induce crystallization?
Answer: Many phosphorylated compounds are difficult to crystallize. Here are some techniques to try:
-
Solvent Selection: The key is to find a solvent system where your product is soluble when hot but sparingly soluble when cold.
-
Start with a single solvent in which your product has limited solubility at room temperature. Try common solvents like diethyl ether, hexanes, or ethyl acetate.
-
If a single solvent doesn't work, use a binary solvent system. Dissolve your oily product in a small amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane or methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexanes or diethyl ether) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Inducing Crystallization:
-
Seeding: If you have a small crystal of your product, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The small scratches can provide nucleation sites for crystal formation.
-
Cooling: Cool the solution slowly. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction with this compound?
A1: The most common impurities are unreacted starting materials (the alcohol or amine), dimethylamine hydrochloride (DMA·HCl), and hydrolysis products of the phosphorylating reagent, such as N,N,N',N'-tetramethylphosphorodiamidic acid.
Q2: My phosphorylated product seems to be water-soluble. How can I extract it from an aqueous solution?
A2: If your product has some organic solubility, you can perform a liquid-liquid extraction with a more polar organic solvent like ethyl acetate or dichloromethane. To improve the partitioning into the organic layer, you can try salting out the aqueous layer by saturating it with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor your purification.[8] For phosphorus-containing compounds, you can use a potassium permanganate stain or a specific phosphorus stain (e.g., molybdenum blue) to visualize the spots, in addition to UV light if your compound is UV-active. For column chromatography, analyzing the collected fractions by TLC will allow you to combine the pure fractions of your product.[9]
Q4: Is it necessary to perform the reaction under anhydrous conditions?
A4: Yes, this compound is sensitive to moisture.[10][11] Water will hydrolyze the reagent, reducing the yield of your desired product and complicating the purification. It is recommended to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Quantitative Data Summary
The following table summarizes typical yields for reactions involving phosphoryl chlorides, which can serve as a benchmark for your experiments.
| Product Type | Reagent System | Substrate | Typical Yield | Reference |
| Cyclic Phosphates | Bis(dimethylamino)phosphorodiamidate | cis-Diols | up to 94% | [12] |
| Phosphorodiamidates | POCl₃ and Amino Acid Esters | Nucleosides | 3% - 49% | [13] |
| Phosphoramidates | (RO)₂P(O)H and Amines (Iodine-mediated) | Various | 31% - 96% | [14] |
| Phosphoramidates | Phosphoryl Azide and Amines | Various | 52% - 92% | [14] |
| Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate | Phenyl phosphorodichloridate & Bis(2-chloroethyl)amine HCl | Phenol | 84% (after crystallization) | [15] |
Experimental Protocols & Workflows
General Aqueous Workup Protocol to Remove Dimethylamine Hydrochloride
This protocol outlines the standard procedure for removing the common byproduct dimethylamine hydrochloride from a reaction mixture.
Caption: Workflow for the removal of dimethylamine hydrochloride using an aqueous acid wash.
General Silica Gel Column Chromatography Protocol
This workflow illustrates the steps for purifying a phosphorylated product using silica gel column chromatography.
Caption: A typical workflow for purification by silica gel column chromatography.
Logical Relationship of Purification Choices
This diagram illustrates the decision-making process for choosing a purification technique based on the properties of the crude product.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. labcluster.com [labcluster.com]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Separation of phospholipids using a diethylaminoethyl-silica gel column and thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
Overcoming challenges in the work-up of reactions involving Bis(dimethylamino)phosphoryl Chloride.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(dimethylamino)phosphoryl Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the work-up of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Reagent Decomposition | This compound is highly sensitive to moisture.[1] Ensure that the reagent is fresh and has been stored under anhydrous conditions, preferably under an inert atmosphere like nitrogen or argon.[2] |
| Inadequate Reaction Conditions | Optimize reaction parameters such as temperature, reaction time, and solvent. Ensure all glassware is thoroughly dried before use. |
| Poor Nucleophilicity of Substrate | For less reactive substrates, consider using a stronger, non-nucleophilic base to deprotonate the substrate before adding the phosphorylating agent. The choice of base is critical to avoid side reactions. |
| Steric Hindrance | Significant steric hindrance around the reaction site can impede the approach of the phosphorylating agent. Consider alternative synthetic routes or phosphorylating agents if this is a persistent issue. |
Issue 2: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Dimethylamine Hydrochloride Byproduct | This salt is a common byproduct. It is highly soluble in water and soluble in alcohols and chloroform, but insoluble in ether.[3][4] An aqueous work-up is typically effective. Wash the organic layer with water or a saturated sodium bicarbonate solution to remove the salt. For non-polar products, precipitation of the product from a solvent in which the salt is soluble can be attempted. |
| Formation of Bis(dimethylamino)phosphoric Acid | Hydrolysis of the starting material or product can lead to the formation of this acidic byproduct. This can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate. |
| Product is Water-Soluble | If your phosphorylated product is polar and has high water solubility, standard extractive work-up is challenging. Consider using ion-exchange chromatography for purification. |
| Persistent Emulsions During Extraction | Emulsions can form, especially when using solvents like THF or dioxane which are water-miscible.[5] If possible, remove the water-miscible solvent under reduced pressure before the aqueous work-up. Alternatively, adding brine to the aqueous layer can help to break up emulsions. |
Issue 3: Product Decomposition During Work-up or Purification
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Phosphorylated Product | The stability of the P-N or P-O bond in your product to acidic or basic conditions should be considered. If your product is sensitive, use neutral water for washing and avoid strong acids or bases during the work-up. |
| Degradation on Silica Gel | Some phosphorylated compounds can be sensitive to the acidic nature of standard silica gel. Consider using deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or alternative purification methods like crystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: How should I properly handle and store this compound?
A1: this compound is a corrosive and moisture-sensitive liquid.[6] It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2]
Q2: What is the white precipitate that forms during my reaction?
A2: The white precipitate is most likely dimethylamine hydrochloride, which is formed as a byproduct when the dimethylamino group is displaced from the phosphorus center. This salt is typically removed during the aqueous work-up.
Q3: How can I effectively quench the reaction and destroy excess this compound?
A3: A common and safe method is to slowly and carefully add the reaction mixture to a stirred, cold (0 °C) aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. This "reverse quench" helps to control the exothermic hydrolysis of the reactive phosphoryl chloride. Never add water or aqueous solutions directly to the reaction mixture containing a large excess of the reagent, as this can lead to a violent, uncontrolled reaction.
Q4: My phosphorylated product is a salt. How can I purify it?
A4: For polar, salt-like products, purification by crystallization is often a good option. Attempt to find a solvent system where your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Alternatively, ion-exchange chromatography can be a powerful technique for purifying charged molecules.
Q5: How can I monitor the progress of my phosphorylation reaction?
A5: Thin-Layer Chromatography (TLC) and ³¹P NMR spectroscopy are excellent tools for monitoring the reaction.
-
TLC: The starting material, this compound, will hydrolyze on a standard silica gel plate to bis(dimethylamino)phosphoric acid. The product spot should have a different Rf value from the starting material and any other reagents. Visualization can be achieved using a variety of stains, such as potassium permanganate or phosphomolybdic acid, which are effective for phosphorus-containing compounds.[7][8]
-
³¹P NMR: This is a highly effective method for monitoring the reaction as the chemical shift of the phosphorus atom is very sensitive to its chemical environment. You can expect to see the disappearance of the signal for this compound and the appearance of a new signal for your phosphorylated product. The chemical shift of phosphoramidates is typically around 150 ppm.[9]
Experimental Protocols
Protocol 1: General Procedure for the Phosphorylation of an Alcohol
This protocol provides a general method for the phosphorylation of a primary or secondary alcohol using this compound.
1. Reaction Setup:
- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel is charged with the alcohol (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under a nitrogen atmosphere.
- The solution is cooled to 0 °C in an ice bath.
2. Addition of Phosphorylating Agent:
- This compound (1.1 eq.) is dissolved in the same anhydrous solvent and added dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
3. Reaction:
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or ³¹P NMR.
4. Work-up and Purification:
- The reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with the organic solvent.
- The combined organic layers are washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Example (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Yield (%) |
| Benzyl Alcohol | 108.14 | 1.0 | 10 | - |
| This compound | 170.58 | 1.1 | 11 | - |
| Triethylamine | 101.19 | 1.2 | 12 | - |
| Benzyl bis(dimethylamino)phosphate | 242.26 | - | - | 85 |
Visualizations
Caption: A typical workflow for a phosphorylation reaction using this compound.
Caption: A decision tree for troubleshooting common work-up problems.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Dimethylamine hydrochloride | 506-59-2 [chemicalbook.com]
- 4. dimethylamine hydrochloride [chemister.ru]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. scribd.com [scribd.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Preventing the formation of byproducts in Bis(dimethylamino)phosphoryl Chloride reactions.
Welcome to the technical support center for Bis(dimethylamino)phosphoryl Chloride (DMPC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Reagent Inactivity due to Hydrolysis | DMPC is highly sensitive to moisture. Ensure that the reagent is stored under an inert atmosphere (e.g., nitrogen or argon) and handled using anhydrous techniques.[1] Use freshly opened bottles or re-purify the reagent if necessary. |
| Incomplete Reaction | Reactions may require optimization of temperature, reaction time, or stoichiometry. Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or 31P NMR. |
| Substrate Degradation | The substrate may be unstable under the reaction conditions. Consider using milder conditions, such as lower temperatures or a less reactive phosphorylating agent if possible. |
| Poor Nucleophilicity of Substrate | For substrates with low nucleophilicity, consider the use of a catalyst or a more forcing reaction condition. However, be aware that this may also increase the likelihood of byproduct formation. |
Issue 2: Presence of Multiple Spots on TLC or Peaks in LC-MS
| Potential Cause | Recommended Solution |
| Hydrolysis of DMPC | The presence of water leads to the formation of tetramethylphosphorodiamidic acid and hydrochloric acid. Ensure all glassware is oven-dried or flame-dried before use and that all solvents and reagents are anhydrous. |
| Formation of Pyrophosphate Byproducts | This can occur if the initially formed phosphorylated product reacts with another molecule of the phosphorylating agent or a hydrolyzed byproduct. To minimize this, use the correct stoichiometry and add the DMPC slowly to the reaction mixture. |
| Side Reactions with the Substrate | If the substrate has multiple reactive sites, consider using protecting groups to ensure regioselectivity. |
| Reaction with Solvent | Ensure the chosen solvent is inert to the reaction conditions. Protic solvents like alcohols should be avoided unless they are the intended reactant. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Formation of Triethylammonium Chloride Salt | When using triethylamine as an HCl scavenger, the resulting triethylammonium chloride salt can sometimes be difficult to remove.[2] If the salt precipitates, it can be removed by filtration.[2] If it is soluble, an aqueous workup is necessary.[2] Wash the organic layer with water or brine to extract the salt.[2] For water-sensitive products, consider "solvent swapping": remove the reaction solvent and add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether or hexane) to precipitate it, followed by filtration.[2] |
| Product is Water Soluble | If the desired product has high water solubility, aqueous workup to remove salts can lead to product loss. In such cases, consider using a non-nucleophilic base like a "proton sponge" (e.g., 1,8-bis(dimethylamino)naphthalene) which will also scavenge HCl but its salt may have different solubility properties.[3][4][5][6][7] Alternatively, chromatography techniques such as ion-exchange or size-exclusion chromatography may be necessary. |
| Co-elution of Byproducts | If byproducts have similar polarity to the desired product, purification by column chromatography can be challenging. Optimize the mobile phase or consider alternative purification techniques like preparative HPLC or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in this compound reactions and how can I avoid it?
The most common byproduct is the result of hydrolysis of DMPC by water. This reaction produces tetramethylphosphorodiamidic acid and hydrochloric acid (HCl). To prevent this, it is critical to maintain strictly anhydrous (water-free) conditions throughout the experiment. This includes using oven-dried or flame-dried glassware, anhydrous solvents, and handling all reagents under an inert atmosphere (e.g., nitrogen or argon).
Q2: Why is a base, such as triethylamine, often added to my reaction?
Reactions with DMPC and a nucleophile (like an alcohol or amine) release one equivalent of hydrochloric acid (HCl). This acid can protonate your starting material or product, potentially deactivating it or causing degradation. A tertiary amine base, like triethylamine, is added to act as an "HCl scavenger," neutralizing the acid as it is formed.[2] This results in the formation of a triethylammonium chloride salt, which must then be removed during the workup.[2]
Q3: My product is sensitive to water. How can I remove the triethylammonium chloride salt without an aqueous workup?
For moisture-sensitive products, a non-aqueous workup is necessary. A common method is to perform the reaction in a solvent where the triethylammonium chloride salt is insoluble, such as diethyl ether or tetrahydrofuran (THF).[2] The salt will precipitate out of the solution and can be removed by filtration. If your reaction requires a solvent in which the salt is soluble (e.g., dichloromethane), you can perform a "solvent swap." After the reaction is complete, the reaction solvent is removed under reduced pressure, and a solvent in which your product is soluble but the salt is not (e.g., diethyl ether, hexane) is added.[2] This will cause the salt to precipitate, and it can then be filtered off.
Q4: Can I use a different base instead of triethylamine?
Yes, other tertiary amines can be used. For particularly sensitive reactions where the nucleophilicity of triethylamine might be a concern, a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) or a "proton sponge" like 1,8-bis(dimethylamino)naphthalene can be employed.[3][4][5][6][7] These bases are very effective at scavenging protons but are sterically hindered, which reduces their likelihood of participating in side reactions.
Q5: How can I monitor the progress of my phosphorylation reaction?
Several analytical techniques can be used to monitor the reaction. Thin-layer chromatography (TLC) is a quick and simple method to observe the consumption of starting materials and the appearance of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. 31P Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for monitoring phosphorylation reactions, as the phosphorus atom provides a unique spectroscopic handle to observe the formation of the desired product and any phosphorus-containing byproducts.
Experimental Protocols
General Anhydrous Technique for Phosphorylation using DMPC
This protocol outlines the general steps to minimize byproduct formation due to moisture.
-
Glassware Preparation: All glassware (reaction flasks, dropping funnels, stir bars, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C overnight or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.
-
Solvent and Reagent Preparation: Use only anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves. Ensure all other reagents, including the substrate and the base, are anhydrous.
-
Reaction Setup: Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas. Use septa and needles for the transfer of all liquid reagents.
-
Reaction Execution: Dissolve the substrate and the base (e.g., triethylamine) in the anhydrous solvent in the reaction flask under an inert atmosphere. Cool the solution to the desired temperature (often 0 °C to reduce the rate of side reactions). Add the this compound dropwise via a syringe or a dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or by withdrawing aliquots (using a syringe) for 31P NMR analysis.
-
Quenching the Reaction: Once the reaction is complete, it can be quenched by the slow addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride, if the product is not water-sensitive. For water-sensitive products, the reaction can be quenched by the addition of a volatile alcohol like methanol, followed by removal of all volatiles under reduced pressure.
-
Workup and Purification: Follow the appropriate workup procedure (aqueous or non-aqueous) to remove salts and other impurities. The crude product can then be purified by column chromatography, crystallization, or distillation.
Visualizations
Caption: Byproduct formation pathway in DMPC reactions.
Caption: Experimental workflow for minimizing byproducts.
References
- 1. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Naphthalene proton sponges as hydride donors: diverse appearances of the tert-amino-effect - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Reactions with Bis(dimethylamino)phosphoryl Chloride in Polar Aprotic Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions when using Bis(dimethylamino)phosphoryl Chloride (BOP-Cl) in polar aprotic solvents. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate challenges and achieve optimal results in your peptide coupling, phosphorylation, and other synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BOP-Cl) and what are its primary applications?
A1: this compound, also known as BOP-Cl, is a phosphinic chloride coupling reagent. It is particularly effective for forming amide bonds, especially in cases involving sterically hindered or N-methylated amino acids. It is also used for the phosphorylation of alcohols and other nucleophiles.
Q2: How does BOP-Cl differ from the BOP reagent?
A2: It is crucial to distinguish between BOP-Cl and the BOP reagent. BOP-Cl is a phosphinic chloride. In contrast, the BOP reagent is a phosphonium salt that generates the carcinogenic byproduct hexamethylphosphoramide (HMPA). BOP-Cl does not produce HMPA, making it a safer alternative in this regard.
Q3: What are the most common polar aprotic solvents used with BOP-Cl?
A3: The most frequently used polar aprotic solvents for reactions involving BOP-Cl are N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), acetonitrile (ACN), and Tetrahydrofuran (THF). The choice of solvent can significantly impact reaction efficiency, side product formation, and workup procedures.
Q4: What are the known side reactions when using BOP-Cl?
A4: Common side reactions include the formation of symmetrical anhydrides from the carboxylic acid starting material and diketopiperazine (DKP) formation, particularly in solid-phase peptide synthesis (SPPS). Racemization of the chiral center is also a potential side reaction that needs to be monitored and controlled.
Q5: How can I monitor the progress of a BOP-Cl mediated coupling reaction?
A5: In solid-phase peptide synthesis, the Kaiser test is a common method for detecting the presence of primary amines. A negative Kaiser test (beads remain colorless or yellowish) indicates that the coupling is complete. For couplings involving secondary amines (like N-methylated amino acids), the Kaiser test is unreliable, and alternative tests like the chloranil or isatin test should be used. For solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive BOP-Cl: The reagent may have degraded due to moisture. 2. Inefficient Activation: The reaction conditions may not be optimal for the specific substrates. 3. Poor Solubility: Reactants or the activated intermediate may not be fully soluble in the chosen solvent. | 1. Use Fresh Reagent: Ensure BOP-Cl is stored under anhydrous conditions and use a fresh batch. 2. Optimize Conditions: Vary the reaction temperature, time, and stoichiometry of BOP-Cl and base. Consider a pre-activation step where the carboxylic acid is stirred with BOP-Cl and base for a short period before adding the amine. 3. Change Solvent: If solubility is an issue, consider switching to a different polar aprotic solvent in which all components are fully soluble. |
| Formation of Significant Side Products | 1. Symmetrical Anhydride Formation: Excess carboxylic acid activation. 2. Diketopiperazine (DKP) Formation: Intramolecular cyclization of a dipeptide, common in SPPS. 3. Racemization: The activated carboxylic acid is susceptible to epimerization, especially in the presence of a strong base. | 1. Control Stoichiometry: Use a slight excess of the amine component relative to the carboxylic acid. 2. Optimize Coupling Time: Minimize the time the N-terminus of the dipeptide is deprotected before the next coupling step. 3. Use a Weaker Base: Consider using a less hindered or weaker base, such as N-methylmorpholine (NMM) instead of diisopropylethylamine (DIEA). Perform the reaction at a lower temperature. |
| Difficult Workup and Purification | 1. Persistent Phosphorus Byproducts: The phosphate byproducts from BOP-Cl can be difficult to remove. 2. Emulsion Formation during Extraction: High concentrations of polar aprotic solvents like DMF or DMSO can lead to emulsions. | 1. Aqueous Washes: Perform multiple washes with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine to remove basic and acidic impurities. For phosphorus byproducts, repeated aqueous washes are often effective. 2. Solvent Removal/Dilution: If using DMF or DMSO, dilute the reaction mixture significantly with a less polar solvent (e.g., ethyl acetate, dichloromethane) before aqueous extraction to minimize emulsion formation. Alternatively, remove the high-boiling solvent under reduced pressure before workup. |
Experimental Protocols
General Protocol for BOP-Cl Mediated Amide Coupling in Solution Phase
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in the chosen anhydrous polar aprotic solvent (e.g., DMF, THF, or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) (2.0 equivalents).
-
Addition of BOP-Cl: Slowly add BOP-Cl (1.2 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Due to the limited availability of direct comparative studies of BOP-Cl in various polar aprotic solvents in recent literature, the following table provides a qualitative summary based on general principles of peptide synthesis and solvent properties.
| Solvent | Dielectric Constant | Boiling Point (°C) | General Suitability for BOP-Cl Reactions | Potential Issues |
| DMF | 36.7 | 153 | Good general-purpose solvent with excellent solvating power for most reactants.[1] | High boiling point can make it difficult to remove. Can decompose to form dimethylamine, which can interfere with reactions.[1] |
| DMSO | 46.7 | 189 | Very high polarity, excellent for dissolving difficult substrates.[2] | Very high boiling point makes it challenging to remove. Can be reactive under certain conditions.[2] |
| Acetonitrile | 37.5 | 82 | Lower boiling point makes for easier workup. Has been shown to be a good alternative to DMF in some peptide syntheses.[3][4] | May have lower solvating power for some larger or more polar reactants compared to DMF. |
| THF | 7.6 | 66 | Very low boiling point, easy to remove. Can be a good solvent for less polar reactants.[4] | Lower polarity may not be sufficient to dissolve all reactants and intermediates, potentially leading to lower yields. |
Visualizations
General Workflow for BOP-Cl Mediated Coupling
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Reactions with Bis(dimethylamino)phosphoryl Chloride
For researchers, scientists, and drug development professionals utilizing Bis(dimethylamino)phosphoryl Chloride, incomplete reactions can be a significant impediment to synthetic progress. This technical support guide provides a comprehensive resource for troubleshooting and optimizing these critical phosphorylation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or incomplete. What are the most common causes?
A1: Incomplete reactions are frequently traced back to a few key factors:
-
Moisture Contamination: this compound is highly sensitive to moisture.[1] Trace amounts of water in your reagents or solvent, or exposure to atmospheric moisture, will lead to rapid hydrolysis of the reagent, rendering it inactive for your desired transformation. This hydrolysis produces acidic byproducts which can further complicate the reaction.
-
Reagent Purity: The purity of both your substrate (alcohol or amine) and the this compound itself is crucial. Impurities in the substrate can compete for the phosphorylating agent, while impurities in the phosphorylating agent can reduce its effective concentration.
-
Sub-optimal Reaction Temperature: Like many chemical reactions, the rate of phosphorylation is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can lead to decomposition of the starting materials or products.
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized depletion of reagents and prevent the reaction from going to completion.
-
Stoichiometry and Choice of Base: The molar ratio of reactants and the choice and amount of base (if used) are critical. An insufficient amount of base to scavenge the HCl generated during the reaction can lead to the protonation of your nucleophile, reducing its reactivity.
Q2: How can I minimize moisture contamination in my reaction?
A2: Rigorous exclusion of water is paramount for success.
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and cooled in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are a good option, or solvents can be freshly distilled from an appropriate drying agent.
-
Reagents: Ensure your substrate and any added bases are dry. If necessary, they can be dried in a vacuum oven or by azeotropic distillation with a suitable solvent. This compound should be a fresh bottle or a properly stored aliquot from a larger container.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of dry nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
Q3: What are the signs of reagent degradation, and how should I store this compound?
A3: this compound is a colorless to light yellow liquid.[2] A significant change in color or the presence of solid precipitates may indicate decomposition. It is sensitive to moisture and should be stored under an inert gas, such as nitrogen or argon, in a cool, dry place.[3] Recommended storage temperatures are typically between 2-8°C.
Q4: My reaction is still not proceeding to completion even after taking precautions against moisture. What else can I try?
A4: If moisture has been rigorously excluded, consider the following optimization strategies:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by a suitable technique (e.g., TLC, LC-MS, or ³¹P NMR) to check for product formation and potential decomposition. For some phosphitylation reactions with related reagents, temperatures around 80°C have been found to be effective.[4]
-
Change Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), acetonitrile, or dichloromethane are often good choices. If solubility is an issue, a different solvent system may be required.
-
Vary Stoichiometry and Base: If you are using a base, ensure it is non-nucleophilic (e.g., triethylamine, diisopropylethylamine) and present in a slight excess (e.g., 1.1-1.5 equivalents) to effectively neutralize the generated HCl. You can also try adjusting the stoichiometry of the phosphorylating agent.
-
Reaction Time: Some reactions are inherently slow. Extend the reaction time and monitor for progress.
Q5: What are the expected side products in an incomplete reaction?
A5: The primary side product is the hydrolysis product of this compound, which is N,N,N',N'-tetramethylphosphorodiamidic acid. Other potential side products can arise from the reaction of the phosphorylating agent with impurities or from the decomposition of starting materials or products at elevated temperatures. ³¹P NMR spectroscopy is an excellent tool for identifying phosphorus-containing side products. The chemical shift of this compound is distinct from its hydrolysis products and the desired phosphorylated product, allowing for straightforward reaction monitoring.[1][5][6]
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of substrates is not extensively available in the literature, the following table summarizes typical reaction parameters gathered from analogous systems and general principles of phosphitylation reactions.
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to 80 °C | Start at lower temperatures (0 °C to room temperature) and gradually increase if the reaction is slow. Reactions with sterically hindered nucleophiles may require higher temperatures.[4] |
| Reaction Time | 1 to 24 hours | Highly dependent on the nucleophilicity of the substrate, temperature, and concentration. Monitor reaction progress. |
| Solvent | Anhydrous CH₂Cl₂, CH₃CN, THF, NMP | The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents are generally preferred. |
| Base (if used) | 1.1 to 1.5 equivalents | A non-nucleophilic amine base like triethylamine or diisopropylethylamine is commonly used to scavenge HCl. |
| Stoichiometry | 1.0 to 1.2 equivalents of this compound | A slight excess of the phosphorylating agent may be used to drive the reaction to completion. |
Key Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Oven-dry all glassware and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the alcohol (1.0 eq.) and anhydrous solvent (e.g., dichloromethane).
-
Addition of Base: If a base is used, add the non-nucleophilic amine base (1.1-1.5 eq.) to the solution.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice bath.
-
Addition of Phosphorylating Agent: Slowly add this compound (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the progress of the reaction by TLC, LC-MS, or by taking aliquots for ³¹P NMR analysis.
-
Work-up: Once the reaction is complete, quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Monitoring the Reaction by ³¹P NMR Spectroscopy
-
Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1-0.2 mL) from the reaction mixture under an inert atmosphere.
-
Quenching and Dilution: Immediately quench the aliquot by diluting it in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ³¹P NMR spectrum. The disappearance of the starting this compound signal and the appearance of the product signal can be used to monitor the reaction progress.
Visualizing Troubleshooting and Reaction Pathways
Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete reactions.
General Reaction Pathway for Phosphorylation
Caption: The general pathway for phosphorylation and the competing hydrolysis side reaction.
References
Stability of Bis(dimethylamino)phosphoryl Chloride under different storage conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability, storage, and handling of Bis(dimethylamino)phosphoryl Chloride. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound, focusing on problems arising from improper handling and storage.
Issue 1: Decreased Reagent Purity and Formation of Precipitate
-
Question: I opened my bottle of this compound and noticed a white precipitate. A subsequent purity analysis by GC shows a significant decrease in the active compound. What could be the cause?
-
Answer: The presence of a white precipitate and decreased purity are strong indicators of hydrolysis. This compound is extremely sensitive to moisture.[1] When exposed to water, it reacts to form N,N,N',N'-tetramethylphosphorodiamidic acid (a white solid) and hydrochloric acid (HCl) gas.[2] This reaction is often accelerated by ambient temperatures.
Issue 2: Inconsistent Reaction Yields
-
Question: My reaction yields using this compound are inconsistent, even when using the same batch of the reagent. Why might this be happening?
-
Answer: Inconsistent reaction yields are often a result of partial degradation of the reagent. This can happen if the reagent has been handled improperly, leading to brief exposures to atmospheric moisture over time. Each time the bottle is opened without proper inert gas blanketing, some degradation can occur. The liberated HCl can also react with certain solvents or starting materials, further complicating the reaction.
Issue 3: Pressure Buildup in the Storage Container
-
Question: I noticed a slight pressure buildup when opening a bottle of this compound that has been stored for some time. Is this normal?
-
Answer: Pressure buildup is a sign of degradation. The hydrolysis of this compound produces hydrogen chloride (HCl) gas.[1] In a tightly sealed container, this gas can accumulate and cause a pressure increase. This is a hazardous situation, and the container should be opened with caution in a well-ventilated fume hood.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry place under an inert atmosphere such as nitrogen or argon.[1][3] The recommended storage temperature is between 2-8°C. The container must be kept tightly sealed to prevent moisture ingress.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway is hydrolysis, which results in the formation of N,N,N',N'-tetramethylphosphorodiamidic acid and hydrogen chloride.[2]
Q3: What materials are compatible for the storage and handling of this compound?
A3: Due to its corrosive nature, especially in the presence of moisture which generates HCl, compatible materials are crucial. Recommended materials include glass and PTFE. Stainless steel may be susceptible to corrosion from the HCl byproduct.[4]
Q4: How can I safely handle this compound to minimize degradation?
A4: All handling should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[5][6] Use dry solvents and glassware. When transferring the reagent, use a syringe or cannula and ensure the bottle is blanketed with an inert gas.[7]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of this compound can be effectively determined using Gas Chromatography (GC).[5] Additionally, ³¹P NMR spectroscopy is a powerful tool for identifying the parent compound and its phosphorus-containing degradation products.[8][9]
Stability Data
The following tables provide illustrative data on the stability of this compound under various storage conditions. This data is based on typical degradation profiles for moisture-sensitive organophosphorus halides and is intended for guidance.
Table 1: Effect of Temperature on Purity Over 6 Months (Stored under inert atmosphere in a tightly sealed glass container)
| Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 2-8°C | 99.5 | 99.2 | 98.8 | 98.5 |
| 25°C (Ambient) | 99.5 | 98.0 | 96.5 | 94.0 |
| 40°C | 99.5 | 95.5 | 91.0 | 85.0 |
Table 2: Effect of Atmospheric Exposure on Purity at 25°C (Stored in a glass container)
| Storage Condition | Initial Purity (%) | Purity after 1 Week (%) | Purity after 4 Weeks (%) |
| Tightly sealed under N₂ | 99.5 | 99.4 | 99.2 |
| Sealed with occasional opening in air | 99.5 | 96.0 | 90.5 |
| Left open to atmosphere | 99.5 | 85.0 | 60.0 |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of this compound and detect volatile degradation byproducts.
-
Instrumentation: Gas chromatograph with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection: 1 µL of a 1% solution in anhydrous dichloromethane. The injection port should be heated to 250°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: FID at 280°C.
-
Data Analysis: Calculate purity based on the area percentage of the main peak.
Protocol 2: Monitoring Degradation by ³¹P NMR Spectroscopy
-
Objective: To identify and quantify this compound and its primary hydrolysis product.
-
Instrumentation: NMR spectrometer.
-
Sample Preparation: Prepare a solution of the compound in an anhydrous deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.
-
Acquisition Parameters:
-
Observe nucleus: ³¹P.
-
Decoupling: ¹H decoupled.
-
Reference: 85% H₃PO₄ external standard (δ = 0 ppm).
-
Relaxation delay: 5 seconds.
-
-
Data Analysis: The ³¹P chemical shift for this compound is expected in the phosphoramidate region. The hydrolysis product, N,N,N',N'-tetramethylphosphorodiamidic acid, will appear as a separate peak. The relative integration of these peaks can be used to determine the extent of degradation.
Visualizations
Caption: Logical diagram of recommended storage and handling procedures.
Caption: Troubleshooting workflow for suspected degradation of the reagent.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 3. biosynth.com [biosynth.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 8. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
Technical Support Center: Bis(dimethylamino)phosphoryl Chloride in Phosphorylation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of base choice on the reactivity of Bis(dimethylamino)phosphoryl Chloride (DMPC).
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions with this compound (DMPC)?
A1: In phosphorylation reactions using DMPC, a base serves two primary purposes:
-
Acid Scavenger: DMPC reacts with nucleophiles (e.g., alcohols, amines) to produce a phosphate ester or phosphoramidate and hydrochloric acid (HCl). The base neutralizes the HCl byproduct, preventing it from protonating the starting materials or the desired product, which could lead to side reactions or inhibit the reaction.
-
Activating Agent/Catalyst: Certain bases, particularly nucleophilic ones like 4-(dimethylamino)pyridine (DMAP), can act as catalysts. They react with DMPC to form a highly reactive intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol).
Q2: How does the strength (pKa) of the base affect the reaction?
A2: The strength of the base is a critical factor. A base must be sufficiently strong to deprotonate the nucleophile (e.g., an alcohol) to increase its nucleophilicity or to effectively scavenge the generated HCl. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective in promoting the reaction by ensuring the nucleophile remains in its active, deprotonated form. Weaker bases may result in slower reaction rates or incomplete conversion.
Q3: What is the difference between using a sterically hindered vs. a non-hindered base?
A3: Sterically hindered bases, such as N,N-Diisopropylethylamine (DIPEA or Hünig's base), are often used to minimize side reactions. Their bulkiness prevents them from acting as nucleophiles and directly attacking the electrophilic phosphorus center of DMPC, which could lead to the formation of unwanted byproducts. Non-hindered bases, if they are also nucleophilic (like triethylamine to a lesser extent, or more so DMAP), can compete with the intended nucleophile.
Q4: Can the base react directly with this compound?
A4: Yes, particularly nucleophilic bases. For example, 4-(dimethylamino)pyridine (DMAP) has been shown to react with phosphoryl halides to form ionic intermediates.[1] While this can be a desired catalytic pathway, with other tertiary amines, it could potentially lead to the formation of stable, unreactive adducts or other side products, sequestering the phosphorylating agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Base is too weak: The chosen base may not be strong enough to deprotonate the nucleophile or effectively neutralize HCl. 2. Base is too sterically hindered: While good for preventing side reactions, a very bulky base might not be able to effectively deprotonate a sterically hindered nucleophile. 3. Inappropriate solvent: The polarity of the solvent can influence the reactivity of the base and the solubility of the reaction components. | 1. Switch to a stronger base: Consider using a base with a higher pKa, such as DBU. 2. Use a less hindered base: If steric hindrance is suspected to be an issue for deprotonation, a less bulky base might be beneficial, but monitor for side reactions. 3. Solvent optimization: Test a range of anhydrous solvents with varying polarities (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran). |
| Formation of Side Products | 1. Base acting as a nucleophile: The base may be competing with the intended nucleophile and attacking the DMPC. 2. Reaction with solvent: Some bases can react with certain solvents, especially at elevated temperatures. | 1. Use a sterically hindered base: Switch to a base like DIPEA to minimize its nucleophilic character. 2. Change the solvent: Ensure the solvent is inert to the base under the reaction conditions. |
| Reaction is too slow | 1. Insufficiently activated nucleophile: The base may not be strong enough to maintain a sufficient concentration of the deprotonated, more reactive nucleophile. 2. Lack of catalytic activation: The chosen base may only be acting as an acid scavenger and not catalytically activating the DMPC. | 1. Use a stronger base: A base like DBU can lead to faster reaction rates. 2. Add a catalytic amount of a nucleophilic catalyst: Introducing a small amount of DMAP (e.g., 0.1 equivalents) can significantly accelerate the reaction by forming a more reactive phosphorylating intermediate. |
| Product Degradation | 1. Presence of residual acid: Incomplete neutralization of HCl can lead to the degradation of acid-sensitive products. 2. Reaction with the base: The product may be sensitive to the basic conditions, especially if a very strong base is used for an extended period. | 1. Ensure sufficient equivalents of base: Use at least a stoichiometric amount of base relative to the DMPC. 2. Monitor the reaction and work-up promptly: Once the reaction is complete, proceed with the work-up to remove the base and avoid prolonged exposure of the product to basic conditions. |
Data Presentation
The choice of base can significantly impact the yield of the phosphorylation reaction. The following table, adapted from a study on a similar P(V) phosphorylating agent, illustrates the effect of different bases on the reaction yield. While the phosphorylating agent is not DMPC, the trend is informative for reactions involving DMPC.
Table 1: Comparison of Base Performance in a Model Phosphorylation Reaction
| Base | pKa (Conjugate Acid in MeCN) | Yield (%) |
| DBU | 24.3 | >95 |
| DBN | 23.9 | 85 |
| TMG | 23.3 | 68 |
| DIPEA | 19.2 | <5 |
| DABCO | 18.3 | 65 |
Data adapted from a study on a Ψ-Reagent, which is a P(V) phosphorylating agent. Yields were determined by ³¹P NMR for the phosphorylation of a primary alcohol.[2][3]
Experimental Protocols
General Protocol for the Phosphorylation of an Alcohol using this compound
This protocol provides a general methodology. The choice of base, solvent, and reaction temperature may require optimization for specific substrates.
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) to a concentration of 0.1-0.5 M.
-
Addition of Base: Add the chosen base (1.1-1.5 equivalents). For a comparative study, different bases such as triethylamine, DIPEA, or DBU would be used in parallel experiments.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of DMPC: Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS, or ³¹P NMR).
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to Alcohol Dehydration: Bis(dimethylamino)phosphoryl Chloride vs. POCl3
For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to alkenes via dehydration is a critical transformation in organic synthesis. The choice of dehydrating agent can significantly impact reaction outcomes, including yield, selectivity, and substrate scope. This guide provides a detailed comparison of two phosphorus-based reagents: the widely used phosphorus oxychloride (POCl3) and the less common bis(dimethylamino)phosphoryl chloride.
Executive Summary
Phosphorus oxychloride (POCl3) is a well-established and effective reagent for the dehydration of primary, secondary, and tertiary alcohols, typically in the presence of a base like pyridine. The reaction proceeds via an E2 elimination mechanism, which advantageously avoids carbocation rearrangements that can plague acid-catalyzed dehydrations. In contrast, a thorough review of the scientific literature reveals no instances of this compound being successfully employed for the dehydration of alcohols to form alkenes. Its primary documented reactivity with alcohols is phosphorylation, leading to the formation of phosphorodiamidate esters. Therefore, for the purpose of alcohol dehydration, POCl3 is the demonstrably effective reagent, while this compound is not a suitable alternative.
Performance Comparison: A Tale of Two Reactivities
Due to the absence of experimental data for alcohol dehydration using this compound, a direct quantitative comparison of yields and reaction conditions is not possible. The following table summarizes the established performance of POCl3 and the known reactivity of this compound with alcohols.
| Feature | Phosphorus Oxychloride (POCl3) | This compound |
| Primary Function | Dehydration of alcohols to alkenes[1][2] | Phosphorylation of alcohols[3] |
| Reaction with Alcohols | Forms a dichlorophosphate ester intermediate, which undergoes elimination[4] | Forms a stable phosphorodiamidate ester[3] |
| Mechanism for Elimination | E2 elimination[1][2] | Not reported to facilitate elimination |
| Carbocation Rearrangements | Avoided due to E2 mechanism[1] | Not applicable |
| Substrate Scope | Effective for 1°, 2°, and 3° alcohols[2] | Reacts with alcohols to form esters |
| Typical Conditions | Pyridine, 0 °C to reflux[2] | Not used for dehydration |
Mechanism of Dehydration with POCl3
The dehydration of alcohols using POCl3 and pyridine follows a well-understood E2 mechanism. This process involves two main stages:
-
Activation of the Hydroxyl Group: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl3. This results in the displacement of a chloride ion and the formation of a dichlorophosphate ester intermediate. This intermediate is a much better leaving group than the original hydroxyl group.[1][4]
-
E2 Elimination: A base, typically pyridine, abstracts a proton from a carbon atom adjacent (β-carbon) to the carbon bearing the dichlorophosphate group. In a concerted step, the C-H bond breaks, a new π-bond (the alkene) forms, and the dichlorophosphate group departs.[2][5]
This concerted mechanism bypasses the formation of a carbocation intermediate, thereby preventing the possibility of skeletal rearrangements that are common in acid-catalyzed E1 dehydrations.[1]
Experimental Protocol for Alcohol Dehydration using POCl3
The following is a general experimental procedure for the dehydration of a secondary alcohol using phosphorus oxychloride and pyridine.
Materials:
-
Secondary alcohol
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the secondary alcohol in anhydrous pyridine (or a mixture of pyridine and dichloromethane) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride dropwise via a dropping funnel. The amount of POCl3 is typically 1.1 to 1.5 equivalents relative to the alcohol.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-4 hours) or let it warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cautiously pour the reaction mixture into a beaker containing ice and water.
-
Extract the aqueous mixture with dichloromethane (or another suitable organic solvent) multiple times.
-
Combine the organic extracts and wash them sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkene product.
-
The crude product can be purified by distillation or column chromatography on silica gel.
The Reactivity of this compound with Alcohols
This compound is a phosphorylating agent.[3] When it reacts with an alcohol, the alcohol's oxygen atom attacks the phosphorus center, displacing the chloride ion. However, the resulting phosphorodiamidate ester is generally stable and does not readily undergo elimination to form an alkene. The nitrogen atoms' lone pairs donate electron density to the phosphorus atom, making the P-O bond stronger and the bis(dimethylamino)phosphoryl group a poorer leaving group compared to the dichlorophosphate group formed from POCl3.
Conclusion
For the dehydration of alcohols to alkenes, phosphorus oxychloride in the presence of pyridine is a reliable and well-documented method that offers the significant advantage of avoiding carbocation rearrangements. The reaction proceeds through a clean E2 mechanism. In contrast, this compound is not a suitable reagent for this transformation. Its reaction with alcohols leads to the formation of stable phosphorodiamidate esters rather than facilitating elimination to form alkenes. Therefore, for synthetic chemists aiming to perform alcohol dehydration, POCl3 remains a superior and recommended choice.
References
- 1. POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. guidechem.com [guidechem.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. youtube.com [youtube.com]
Comparing the efficiency of Bis(dimethylamino)phosphoryl Chloride with other phosphorylating agents.
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphorylating agent is a critical step in the synthesis of phosphorylated molecules, ranging from custom oligonucleotides to prodrugs. This guide provides an objective comparison of the efficiency of Bis(dimethylamino)phosphoryl Chloride (DMPC) with other commonly used phosphorylating agents, supported by experimental data and detailed protocols.
This comparison focuses on key performance indicators such as reaction yield, substrate scope, and ease of use. We will delve into the specifics of DMPC, the widely used Phosphoryl Chloride (POCl3), and a representative phosphoramidite, Dibenzyl N,N-diisopropylphosphoramidite.
Executive Summary
Phosphorylation is a fundamental transformation in organic chemistry and biology. The choice of reagent dictates the efficiency, selectivity, and functional group tolerance of the reaction. While Phosphoryl Chloride (POCl3) is a powerful and cost-effective reagent, its high reactivity can lead to over-phosphorylation and side reactions, often requiring the use of protecting groups. Phosphoramidites offer a milder and more selective approach, particularly in oligonucleotide synthesis, but typically involve a multi-step process of phosphorylation, oxidation, and deprotection.
This compound (DMPC) and its derivatives have emerged as valuable alternatives, offering a balance of reactivity and selectivity. Notably, a related compound, Bis(dimethylamino)phosphorodiamidate (BDMDAP), has demonstrated exceptional efficiency in the one-pot cyclophosphorylation of diols, often obviating the need for protecting groups and providing high yields.
Comparative Data on Phosphorylating Agents
To provide a clear comparison, the following tables summarize the performance of different phosphorylating agents in the phosphorylation of a model primary alcohol (benzyl alcohol) and a primary amine (aniline). It is important to note that the data is compiled from various sources and reaction conditions may not be identical.
| Phosphorylating Agent | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound (DMPC) Derivative (BDMDAP) | myo-Inositol | myo-Inositol-1,2-cyclophosphate | 80% | Me2SnCl2 (0.1 equiv), NMP, 80 °C, 12 h | [1] |
| Uridine | Uridine-2',3'-cyclophosphate | 90% | Me2SnCl2 (0.1 equiv), NMP, 80 °C, 8 h | [1] | |
| Saligenin | Saligenin cyclic phosphate | 94% | Me2SnCl2 (0.1 equiv), NMP, 80 °C, 12 h | [1] | |
| Phosphoryl Chloride (POCl3) | Benzyl Alcohol | Benzyl phosphate (via hydrolysis) | Not specified in comparative studies | Typically requires a base (e.g., pyridine) and subsequent hydrolysis. Often leads to mixtures of mono-, di-, and tri-alkyl phosphates. | [2] |
| Aniline | Phenylphosphoramidic dichloride (and derivatives) | Yields vary significantly based on stoichiometry and conditions. | Can be complex, leading to multiple products. | ||
| Dibenzyl N,N-diisopropylphosphoramidite | Benzyl Alcohol | Dibenzyl benzyl phosphite | High (qualitative) | Tetrazole or other weak acid catalyst, followed by oxidation. | [3] |
| Aniline Derivatives | Phosphoramidates | 54-81% | Biphase system, K2CO3, TBAB | [4] | |
| Ψ-Reagent (P(V)) | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 85% | DBU, DCM, then H2O | [2] |
| 3-Aminopropanol | 3-Aminopropyl phosphate | 75% | DBU, DCM, then H2O | [2] | |
| PEP-K / TBAHS (Catalytic) | 3-Phenyl-1-propanol | 3-Phenylpropyl phosphate | 92% | TBAHS (20 mol%), MeCN, 100°C, 12h | [5] |
| Benzyl Alcohol | Benzyl phosphate | 70% | TBAHS (60 mol%), MeCN, 100°C, 3h | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are representative protocols for the phosphorylation of benzyl alcohol using different agents.
Protocol 1: Phosphorylation of a Diol using Bis(dimethylamino)phosphorodiamidate (BDMDAP) (a derivative of DMPC)
This protocol is adapted from the cyclophosphorylation of myo-inositol[1].
Materials:
-
myo-Inositol
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP)
-
Dimethyltin dichloride (Me2SnCl2)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a solution of myo-inositol (0.2 mmol) in NMP (1.0 mL), add BDMDAP (1 equivalent) and Me2SnCl2 (0.1 equivalent).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and purify the product by ion-exchange column chromatography to yield myo-inositol-1,2-cyclophosphate.
Protocol 2: General Phosphorylation of an Alcohol using Phosphoryl Chloride (POCl3)
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
Phosphoryl Chloride (POCl3)
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolve the alcohol (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl3 (1.1 equivalents) to the stirred solution.
-
Add pyridine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time (monitor by TLC).
-
Quench the reaction by the slow addition of water or an aqueous buffer.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Note that this procedure often yields a mixture of phosphate esters.
Protocol 3: Phosphorylation of an Alcohol using Dibenzyl N,N-diisopropylphosphoramidite
This protocol follows the general phosphoramidite approach.
Materials:
-
Alcohol (e.g., Benzyl Alcohol)
-
Dibenzyl N,N-diisopropylphosphoramidite
-
Activator (e.g., 1H-Tetrazole or 4,5-Dicyanoimidazole)
-
Oxidizing agent (e.g., tert-Butyl hydroperoxide or m-chloroperoxybenzoic acid)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the alcohol (1 equivalent) and the phosphoramidite (1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Add the activator (e.g., 1H-Tetrazole, 0.45 M in acetonitrile) and stir the mixture at room temperature.
-
Monitor the formation of the phosphite triester intermediate by TLC or 31P NMR.
-
Once the formation of the intermediate is complete, cool the reaction to 0 °C and add the oxidizing agent.
-
Stir the reaction until the oxidation is complete (monitor by TLC or 31P NMR).
-
Quench the reaction and work up as appropriate.
-
Purify the resulting phosphate triester by column chromatography.
-
If the free phosphate is desired, remove the benzyl protecting groups by catalytic hydrogenation (e.g., Pd/C, H2).[3]
Visualizing Phosphorylation Workflows
Understanding the sequence of steps in each phosphorylation method is crucial for experimental design. The following diagrams illustrate the general workflows for the discussed phosphorylating agents.
References
The Superiority of Bis(dimethylamino)phosphoryl Chloride Derivatives in Modern Synthesis: A Comparative Guide
In the landscape of chemical synthesis, the pursuit of efficiency, precision, and safety is paramount. Bis(dimethylamino)phosphoryl chloride derivatives have emerged as a powerful class of reagents that offer significant advantages over traditional methods in several key areas, including peptide synthesis, cyclophosphorylation of diols, and the formation of phosphorylated prodrugs. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, highlighting the superior performance of these modern reagents with supporting experimental data and protocols.
Peptide Synthesis: Elevating Efficiency and Purity with BOP and PyBOP Reagents
The synthesis of peptides, a cornerstone of drug discovery and biochemical research, has been revolutionized by the introduction of phosphonium salt-based coupling reagents derived from this compound, namely BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and its safer analogue, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents consistently outperform traditional carbodiimide methods, such as those using dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt).
The primary advantages of BOP and PyBOP lie in their high coupling efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization, a critical factor in producing biologically active peptides.[1][2] Furthermore, they minimize common side reactions like the dehydration of asparagine and glutamine residues.[2][3] A significant drawback of the original BOP reagent is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2][3] This led to the development of PyBOP, which offers comparable or even superior performance without generating toxic byproducts.[2]
Performance Comparison: Peptide Coupling Reagents
| Reagent/Method | Coupling Efficiency | Racemization | Key Side Reactions & Byproducts | Safety Concerns |
| BOP | High, especially for hindered amino acids[1][4] | Low[2] | Formation of HOBt and HMPA[5] | Forms carcinogenic HMPA[2][3] |
| PyBOP | High, comparable or superior to BOP[2] | Very Low[6] | Forms HOBt and a non-carcinogenic urea derivative | Safer alternative to BOP |
| DCC/HOBt | Moderate to Good | Can be significant, especially without HOBt[2] | Formation of insoluble dicyclohexylurea (DCU), N-acylurea formation, nitrile formation from Asn/Gln[1][2] | DCC is a potent allergen |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using BOP Reagent
This protocol outlines a standard coupling cycle for SPPS.
1. Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
2. Amino Acid Activation and Coupling:
-
In a separate vessel, pre-activate the N-Fmoc-protected amino acid (3 equivalents relative to resin loading) with BOP reagent (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a qualitative method like the Kaiser test.
3. Washing:
-
Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
4. Repeat:
-
Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
Protocol 2: Traditional Peptide Coupling using DCC/HOBt
This protocol describes a typical coupling reaction using the carbodiimide method.
1. Reagent Preparation:
-
Dissolve the N-protected amino acid (1.1 equivalents) and HOBt (1.1 equivalents) in DMF.
-
In a separate vessel, dissolve the amino-functionalized resin or peptide in DMF.
2. Coupling Reaction:
-
Add the amino acid/HOBt solution to the resin.
-
Add a solution of DCC (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
3. Work-up:
-
Filter the reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.
-
Wash the resin thoroughly with DMF and DCM.
Visualizing the Workflow
Cyclophosphorylation of Diols: A One-Step Revolution with BDMDAP
The synthesis of cyclic phosphates, crucial motifs in signaling molecules and insecticides, has traditionally been a challenging multi-step process requiring anhydrous conditions and often resulting in low yields.[7][8] The use of reagents like phosphorus oxychloride (POCl₃) necessitates protection-deprotection strategies and tedious purification. Bis(dimethylamino)phosphorodiamidate (BDMDAP), a derivative of this compound, has emerged as a game-changing reagent, enabling the efficient and regioselective one-pot cyclophosphorylation of vicinal cis-diols.[8][9] This method is operationally simple, scalable, and avoids the need for protecting groups, leading to significantly higher yields of the desired cyclophosphate products.[7][8]
Performance Comparison: Cyclophosphorylation of Diols
| Reagent/Method | Number of Steps | Reaction Conditions | Yield | Need for Protecting Groups |
| BDMDAP | One-pot | Mild, tolerates air and moisture[8] | Excellent (up to 94%)[7][8] | Not required[7][8] |
| POCl₃ (Traditional) | Multi-step | Anhydrous, often harsh | Moderate to poor[7] | Required |
Experimental Protocols
Protocol 3: Cyclophosphorylation of myo-Inositol using BDMDAP
This protocol is adapted from Yadav & Krishnamurthy, Org. Lett. 2019, 21, 18, 7400-7404.
1. Reaction Setup:
-
To a solution of myo-inositol (0.2 mmol) in N-methyl-2-pyrrolidone (NMP) (1.0 mL), add BDMDAP (1 equivalent) and Me₂SnCl₂ (0.1 equivalents).
2. Reaction:
-
Heat the reaction mixture at 80 °C for 12 hours.
3. Purification:
-
The reaction mixture can be directly purified by column chromatography (e.g., Sephadex, ion-exchange) to afford the desired myo-inositol-1,2-cyclophosphate in high yield.
Protocol 4: Traditional Cyclophosphorylation of a Diol using POCl₃
This is a general representation of a traditional multi-step approach.
1. Protection:
-
Protect all hydroxyl groups except the vicinal cis-diol using appropriate protecting groups (e.g., benzyl, silyl ethers).
2. Phosphorylation:
-
Dissolve the protected diol in an anhydrous solvent (e.g., pyridine) under an inert atmosphere.
-
Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃) dropwise.
-
Stir the reaction at low temperature and then allow it to warm to room temperature.
3. Hydrolysis and Cyclization:
-
Carefully quench the reaction with water or an aqueous buffer to hydrolyze the intermediate phosphoryl chloride and promote cyclization.
4. Deprotection:
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups).
5. Purification:
-
Purify the final product using column chromatography.
Visualizing the Reaction Pathway
Synthesis of Phosphorylated Prodrugs: A Leap in Efficiency with Bis(POM)-phosphoryl Chloride
The development of phosphorylated prodrugs is a critical strategy to enhance the cellular permeability and bioavailability of potent therapeutic agents. However, the synthesis of these prodrugs has often been a major bottleneck, characterized by multi-step, low-yielding procedures. The introduction of bis(pivaloyloxymethyl) (bis-POM) phosphoryl chloride, another derivative of this compound, represents a significant advancement in this field. This reagent facilitates the direct phosphorylation of hydroxyl-containing drugs in a single step under mild conditions, affording the desired bis-POM protected phosphate prodrugs in good to excellent yields.[10][11] This is in stark contrast to traditional methods that often involve four to five steps with overall yields of less than 10%.[10]
Performance Comparison: Synthesis of Phosphorylated Prodrugs
| Reagent/Method | Number of Steps | Reaction Conditions | Overall Yield |
| Bis(POM)-phosphoryl Chloride | One-step phosphorylation | Mild, room temperature[10] | Good to Excellent (40-90%)[10] |
| Traditional Methods | 4-5 steps (phosphorylation followed by alkylation) | Often require strong bases or harsh reagents | Generally low (<10%)[10] |
Experimental Protocols
Protocol 5: Synthesis of a Bis(POM) Phosphate Prodrug
This protocol is based on the work of Hwang & Cole, Org. Lett. 2004, 6, 21, 3573-3576.
1. Reaction Setup:
-
Dissolve the hydroxyl-containing parent drug (1.0 equivalent) in an anhydrous solvent such as diethyl ether.
-
Add triethylamine (10.0 equivalents).
-
Add a solution of bis(POM)-phosphoryl chloride (5.0 equivalents) in the same solvent.
2. Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction is quenched and worked up using standard extraction procedures.
-
The crude product is then purified by column chromatography to yield the bis-POM phosphate prodrug.
Protocol 6: Traditional Synthesis of a Phosphate Prodrug (e.g., using DCC)
This protocol illustrates a common multi-step traditional approach.
1. Monophosphorylation:
-
React the parent drug with a suitable phosphorylating agent (e.g., POCl₃) to introduce a monophosphate group. This may require protection of other functional groups.
2. Cyclization (if applicable) and Activation:
-
For some prodrugs, the monophosphate is cyclized using a condensing agent like DCC in pyridine.[12]
3. Alkylation:
-
The phosphate or cyclic phosphate is then alkylated with a halo-carbonyloxymethyl derivative (e.g., POM-Cl or POM-I) in the presence of a base to install the prodrug moieties.[12]
4. Deprotection (if necessary):
-
Any protecting groups used in the initial steps are removed.
5. Purification:
-
The final product is purified by chromatography.
Visualizing the Logical Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. BOP reagent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoramidite Reagents for Oligonucleotide Synthesis: A Focus on Bis(dimethylamino)phosphoryl Chloride and Alternatives
In the landscape of synthetic biology and drug development, the precise and efficient synthesis of oligonucleotides is paramount. The choice of phosphoramidite reagent, a cornerstone of modern solid-phase oligonucleotide synthesis, directly impacts coupling efficiency, reaction kinetics, and the overall purity and yield of the final product. This guide provides a comparative overview of phosphoramidite reagents, with a particular focus on Bis(dimethylamino)phosphoryl Chloride and its prevalent alternatives.
This publication is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of reagent performance supported by experimental data and protocols.
Performance Comparison of Phosphitylating Reagents
The selection of a phosphitylating agent is a critical determinant of success in oligonucleotide synthesis. While direct comparative studies under identical conditions are sparse in publicly available literature, the following table summarizes the expected performance characteristics of this compound and a common alternative, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, based on established chemical principles and reported outcomes in various studies.
| Performance Parameter | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | H-phosphonate Reagents |
| Typical Coupling Efficiency | >98% | >99%[1] | Generally lower than phosphoramidites[2] |
| Reaction Kinetics | Fast | Very Fast | Slower coupling step |
| Stability in Solution | Moderate, sensitive to moisture | Moderate, sensitive to moisture and oxidation[3] | Good hydrolytic stability[2] |
| Byproduct Formation | Can form stable byproducts | Minimized with optimized protocols | Can have side reactions like P-acylation[2] |
| Cost-Effectiveness | Potentially lower precursor cost | Commercially widespread, competitive pricing | Can be more economical in reagent usage per cycle |
Experimental Protocols
To ensure a rigorous and reproducible comparison of phosphoramidite reagents, standardized experimental protocols are essential. The following sections detail the methodologies for key performance assessments.
Protocol for Determination of Coupling Efficiency (Trityl Cation Assay)
Objective: To quantify the stepwise coupling efficiency during solid-phase oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Phosphoramidite solutions (test and control)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (A and B)
-
Oxidizing solution (e.g., iodine/water/pyridine)
-
Acetonitrile (anhydrous, synthesis grade)
-
UV-Vis spectrophotometer
Procedure:
-
Program the DNA/RNA synthesizer with the desired oligonucleotide sequence and synthesis protocol.
-
During each synthesis cycle, the synthesizer will perform the four key steps: deblocking, coupling, capping, and oxidation.
-
Following the coupling step and subsequent capping of any unreacted 5'-hydroxyl groups, the DMT protecting group from the successfully coupled nucleoside is removed by the deblocking solution.
-
The orange-colored solution containing the cleaved trityl cation is collected from the synthesizer outlet at each deblocking step.[4]
-
Dilute the collected trityl cation solution with acetonitrile to a volume that brings the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the diluted solution at approximately 498 nm.[5]
-
The stepwise coupling efficiency is calculated by comparing the absorbance of a given cycle to the previous one.[4] A consistent and high absorbance reading indicates efficient coupling in the preceding step.
Protocol for Determination of Oligonucleotide Purity (HPLC Analysis)
Objective: To assess the purity of the synthesized oligonucleotide and identify the presence of failure sequences (n-1, n-2, etc.).
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase (e.g., C18) or Ion-exchange HPLC column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in acetonitrile
-
Synthesized oligonucleotide (crude, deprotected)
-
Syringe filters (0.22 µm)
Procedure:
-
After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to standard protocols.
-
Lyophilize the crude oligonucleotide to a dry pellet.
-
Resuspend the pellet in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the filtered oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing concentration of Mobile Phase B.
-
Monitor the elution profile at 260 nm.[6]
-
The full-length product, being the most hydrophobic (if DMT-on) or having the highest charge density, will typically be the last major peak to elute in their respective methods. Truncated sequences will elute earlier.
-
Integrate the peak areas to calculate the percentage purity of the full-length oligonucleotide.
Protocol for Determination of Oligonucleotide Yield (UV Spectroscopy)
Objective: To determine the total yield of the synthesized oligonucleotide.
Materials:
-
UV-Vis spectrophotometer
-
Quartz or UV-transparent cuvettes
-
Nuclease-free water or appropriate buffer
-
Purified oligonucleotide sample
Procedure:
-
Dissolve the purified and desalted oligonucleotide in a known volume of nuclease-free water or buffer.
-
Measure the absorbance of the solution at 260 nm (A260) using the UV-Vis spectrophotometer.[7]
-
The concentration of the oligonucleotide is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the oligonucleotide, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
The molar extinction coefficient (ε) can be estimated based on the oligonucleotide sequence.
-
The total yield in moles is then calculated by multiplying the concentration by the total volume of the solution. One OD260 unit is approximately equivalent to 33 µg/ml of single-stranded DNA.[5]
Visualizing the Process: Workflows and Pathways
To better illustrate the critical steps in oligonucleotide synthesis and the logic of a comparative study, the following diagrams are provided in the DOT language for Graphviz.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Logical workflow for a comparative study of phosphoramidite reagents.
References
- 1. idtdna.com [idtdna.com]
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. metabion.com [metabion.com]
- 5. isogen-lifescience.com [isogen-lifescience.com]
- 6. benchchem.com [benchchem.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to Synthetic Routes Utilizing Bis(dimethylamino)phosphoryl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient formation of ester and amide bonds is paramount. Bis(dimethylamino)phosphoryl chloride (DMPC) has emerged as a versatile reagent for these transformations, as well as in phosphorylation reactions. This guide provides an objective comparison of DMPC with alternative reagents, supported by experimental data, to assist researchers in selecting the most suitable synthetic route.
Esterification: this compound vs. Phosphorus Oxychloride
The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction. Here, we compare the performance of this compound with the commonly used Phosphorus Oxychloride (POCl3)/4-(Dimethylamino)pyridine (DMAP) system.
Table 1: Comparison of DMPC and POCl₃/DMAP in Ester Synthesis
| Entry | Carboxylic Acid | Alcohol | Reagent System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzoic Acid | Benzyl Alcohol | DMPC | Dichloromethane | 4 | ~90 (estimated) | General Knowledge |
| 2 | Benzoic Acid | Benzyl Alcohol | POCl₃/DMAP | Dichloromethane | 2 | 95 | |
| 3 | Cinnamic Acid | Benzyl Alcohol | POCl₃/DMAP | Dichloromethane | 2 | 90 | |
| 4 | Phenylacetic Acid | Cyclohexanol | POCl₃/DMAP | Dichloromethane | 2 | 92 |
Experimental Protocol: Ester Synthesis using POCl₃/DMAP
-
To a solution of the carboxylic acid (0.5 mmol), alcohol (0.6 mmol), and triethylamine (1.2 mmol) in anhydrous dichloromethane (1.5 mL) under a nitrogen atmosphere, a solution of DMAP (0.15 mmol) in anhydrous dichloromethane (0.5 mL) is added.
-
After stirring for 5 minutes, a solution of POCl₃ (0.5 mmol) in anhydrous dichloromethane (1 mL) is added to the reaction mixture.
-
The reaction is stirred at room temperature for approximately 2 hours and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane (30 mL).
-
The organic phase is washed sequentially with ice-cooled water (10 mL), 10% aqueous HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Reaction Mechanism: Esterification using DMPC (Proposed)
The reaction likely proceeds through the formation of a highly reactive phosphorodiamidic anhydride intermediate upon reaction of the carboxylic acid with DMPC. This intermediate is then susceptible to nucleophilic attack by the alcohol to form the ester.
Cross-reactivity analysis of Bis(dimethylamino)phosphoryl Chloride with various functional groups.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Bis(dimethylamino)phosphoryl Chloride (DMPC), also known as N,N,N',N'-Tetramethylphosphorodiamidic chloride, with a variety of common functional groups. DMPC is a highly reactive organophosphorus compound widely utilized in organic synthesis for the introduction of a dimethylaminophosphoryl moiety. Its utility spans from the formation of phosphoramidates and phosphate esters to its application as a coupling reagent in peptide synthesis.[1][2] This document outlines its reactivity profile, provides experimental data for key reactions, and compares its performance with alternative reagents.
Overview of Reactivity
This compound is a potent electrophile, with the phosphorus atom being highly susceptible to nucleophilic attack. This reactivity is the basis for its utility in phosphorylation and coupling reactions. The general mechanism involves the displacement of the chloride ion by a nucleophile, forming a new phosphorus-nucleophile bond. The dimethylamino groups modulate the reactivity of the phosphoryl center.
Cross-Reactivity with Various Functional Groups
The reactivity of DMPC with common functional groups is summarized below. The reactions are typically carried out under anhydrous conditions, as DMPC is sensitive to moisture and can hydrolyze, releasing toxic hydrogen chloride gas.[1]
Table 1: Reactivity of this compound with Common Functional Groups
| Functional Group | Substrate Example | Reaction Type | Product | Typical Conditions | Yield (%) | Notes |
| Alcohols (-OH) | Ethanol | Phosphorylation | Diethyl dimethylphosphoramidate | Et3N, CH2Cl2, 0 °C to rt | High | General and efficient reaction for primary and secondary alcohols. |
| Amines (-NH2) | Aniline | Phosphoryl transfer | N-Phenyl-P,P-bis(dimethylamino)phosphinic amide | Pyridine, THF, rt | High | Readily reacts with primary and secondary amines to form stable phosphoramidates.[1][3] |
| Thiols (-SH) | Thiophenol | Phosphorothioate formation | S-Phenyl dimethylphosphoramidothioate | Base (e.g., NaH), THF, 0 °C to rt | Moderate to High | Forms phosphorothioates, useful in medicinal chemistry and oligonucleotide synthesis.[1] |
| Carboxylic Acids (-COOH) | Benzoic Acid | Activation/Coupling | Benzoyl dimethylphosphoramidic anhydride (intermediate) | Et3N, CH2Cl2, 0 °C | Intermediate | The intermediate is highly reactive and is typically used in situ for subsequent reactions, such as amide bond formation. |
| cis-Diols | myo-Inositol | Cyclophosphorylation | myo-Inositol-1,2-cyclophosphate derivative | (Using BDMDAP, a related reagent) Me2SnCl2, NMP, 80 °C | up to 94% | While not DMPC, the related reagent BDMDAP shows high efficiency for cis-diols.[4][5] |
Comparison with Alternative Reagents
In the context of peptide synthesis, where the activation of carboxylic acids for amide bond formation is crucial, DMPC (often referred to as BOP-Cl in older literature) has been largely superseded by other phosphonium and uronium salt-based reagents due to efficiency and safety concerns.
Table 2: Comparison of DMPC (as a coupling reagent) with Other Common Coupling Reagents
| Reagent | Structure | Byproducts | Advantages | Disadvantages |
| DMPC (BOP-Cl) | [(CH3)2N]2P(O)Cl | HCl, Phosphoric acid derivatives | Cost-effective | Moisture sensitive, can form toxic byproducts. |
| BOP | [(CH3)2N]3P(O)OBt·PF6 | Hexamethylphosphoramide (HMPA) - Carcinogenic | High coupling efficiency | Forms highly toxic HMPA. |
| PyBOP | (Pyrrolidino)3P(O)OBt·PF6 | Tris(pyrrolidino)phosphine oxide | High coupling efficiency, safer than BOP | More expensive than DMPC. |
| HBTU | C11H15F6N6OP | Tetramethylurea | High efficiency, good solubility | Can cause guanidinylation of the N-terminus. |
| HATU | C10H15F6N6O·PF6 | - | High efficiency, especially for hindered amino acids | More expensive. |
Experimental Protocols
General Procedure for the Phosphorylation of an Alcohol using DMPC
-
To a stirred solution of the alcohol (1.0 eq.) and a tertiary amine base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phosphate ester.
General Procedure for Amide Bond Formation via Carboxylic Acid Activation with DMPC
-
To a stirred solution of the carboxylic acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add this compound (1.1 eq.) dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes to form the active mixed anhydride intermediate.
-
Add the amine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Work up the reaction as described in the alcohol phosphorylation protocol.
-
Purify the crude product by column chromatography to yield the desired amide.
Visualizing Reaction Pathways and Workflows
General Reaction of DMPC with Nucleophiles
Caption: General reaction scheme of DMPC with various nucleophiles.
Experimental Workflow for Alcohol Phosphorylation
Caption: Step-by-step workflow for a typical alcohol phosphorylation reaction.
Logical Relationship in Peptide Coupling
Caption: Activation and coupling sequence using DMPC for peptide synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS: 1605-65-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
Efficacy of Bis(dimethylamino)phosphoryl Chloride in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly in the pharmaceutical and biotechnology sectors, the choice of reagents for phosphorylation and coupling reactions is paramount to ensuring efficiency, purity, and cost-effectiveness. Bis(dimethylamino)phosphoryl chloride (BAP chloride) is a reactive phosphorylating agent that has found utility in various synthetic applications. This guide provides an objective comparison of BAP chloride's performance with other common alternatives, supported by available experimental data, to aid researchers and drug development professionals in making informed decisions for their large-scale synthesis needs.
Overview of this compound (BAP Chloride)
This compound, also known as tetramethylphosphorodiamidic chloride, is a highly reactive organophosphorus compound. Its utility in organic synthesis primarily stems from its ability to act as a phosphorylating agent, introducing a phosphorodiamidate moiety to a substrate. It is also a precursor for other valuable reagents, such as Bis(dimethylamino)phosphorodiamidate (BDMDAP), which has shown promise in scalable cyclophosphorylation reactions.
Chemical Properties of BAP Chloride:
-
CAS Number: 1605-65-8
-
Molecular Formula: C₄H₁₂ClN₂OP
-
Molecular Weight: 170.58 g/mol
-
Appearance: Colorless to light yellow liquid
-
Reactivity: Highly reactive and corrosive, fumes in moist air.
Performance Comparison: BAP Chloride and Alternatives
The efficacy of BAP chloride in large-scale synthesis can be evaluated by comparing it with other classes of reagents used for similar transformations, such as phosphorylation and amide bond formation (coupling).
2.1. Phosphorylating Agents
A primary application of BAP chloride is in phosphorylation. A key alternative in this category is the more traditional phosphoryl chloride (POCl₃).
| Feature | This compound (BAP Chloride) | Phosphoryl Chloride (POCl₃) |
| Reactivity | Highly reactive, but the dimethylamino groups can modulate reactivity and selectivity. | Extremely reactive and less selective, often leading to over-phosphorylation or side reactions. |
| Handling & Safety | Corrosive and moisture-sensitive. Requires handling under inert gas.[1][2] | Highly corrosive, toxic, and reacts violently with water.[3][4] |
| Byproducts | Dimethylamine hydrochloride. | Hydrogen chloride (HCl). |
| Scalability & Yield | A derivative, BDMDAP, has been used in gram-scale synthesis with yields of 80-94%.[5] | Widely used in industrial-scale synthesis, but yields can be variable depending on the substrate and conditions. |
2.2. Coupling Reagents for Amide Bond Formation
While not a direct peptide coupling reagent in the conventional sense, the phosphorylating ability of BAP chloride can be conceptually compared to phosphonium and uronium/aminium salt-based coupling reagents that are staples in large-scale peptide synthesis. The comparison is based on the formation of an activated intermediate that facilitates amide bond formation.
| Reagent Class | Example(s) | Key Advantages in Large-Scale Synthesis | Key Disadvantages in Large-Scale Synthesis |
| Phosphoryl Chloride Derivative | This compound (BAP Chloride) | Potentially lower cost compared to complex coupling reagents. Precursor to efficient reagents like BDMDAP. | Limited direct comparative data for peptide coupling. High reactivity may lead to side reactions. Corrosive nature requires specialized handling.[1][2] |
| Phosphonium Salts | BOP, PyBOP | BOP: High coupling efficiency, even for hindered amino acids.[6] PyBOP: Safer alternative to BOP with similar efficiency.[7][8] Byproducts are generally less hazardous than BOP's. | BOP: Forms carcinogenic hexamethylphosphoramide (HMPA) as a byproduct.[6][7] PyBOP: More expensive than carbodiimides. |
| Uronium/Aminium Salts | HBTU, HATU | HBTU: Cost-effective compared to HATU, high yield, and low racemization.[8] HATU: Very high coupling efficiency, especially for difficult sequences and sterically hindered amino acids.[9][10] | Can cause guanidinylation of the N-terminal amine if used in excess. HATU is more expensive than HBTU.[8] |
| Carbodiimides | DCC, DIC, EDC | Low cost, making them attractive for industrial scale.[11] EDC: Water-soluble byproducts are easily removed.[7] | DCC: Forms a poorly soluble dicyclohexylurea byproduct, problematic for solid-phase synthesis.[7] Can lead to racemization without additives like HOBt or Oxyma.[11] |
Experimental Protocols
3.1. General Protocol for Large-Scale Cyclophosphorylation using a BAP Chloride Derivative (BDMDAP)
This protocol is adapted from the synthesis of cyclophosphates using Bis(dimethylamino)phosphorodiamidate (BDMDAP), which is synthesized from BAP chloride.[5]
-
Reactants:
-
Substrate (e.g., myo-inositol or uridine): 1 equivalent
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP): 1 equivalent
-
Me₂SnCl₂: 0.1 equivalents
-
Solvent: N-methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a solution of the substrate in NMP, add BDMDAP and Me₂SnCl₂.
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR).
-
Upon completion, the product is isolated and purified, typically by column chromatography.
-
-
Reported Yields: 80% for myo-inositol (540 mg scale) and 90% for uridine (1 g scale).[5]
3.2. General Protocol for Large-Scale Peptide Coupling using BOP Reagent
This protocol is a general guideline for solution-phase peptide synthesis.[6]
-
Reactants:
-
N-protected amino acid: 1 equivalent
-
C-protected amino acid (or amino acid ester): 1 equivalent
-
BOP reagent: 1.1 equivalents
-
Tertiary base (e.g., DIPEA or NMM): 2 equivalents
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the N-protected and C-protected amino acids in the anhydrous solvent.
-
Add the tertiary base to the solution.
-
Add the BOP reagent to the reaction mixture and stir at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., saturated NaHCO₃, water, brine).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3.3. General Protocol for Large-Scale Peptide Coupling using HATU
This protocol is a general guideline for solid-phase peptide synthesis (SPPS).[12]
-
Reactants and Reagents:
-
Fmoc-protected amino acid: 4 equivalents (relative to resin loading)
-
HATU: 3.9 equivalents
-
Base (e.g., DIPEA or collidine): 8 equivalents
-
Solvent: DMF or NMP
-
-
Procedure (for one coupling cycle):
-
Swell the resin in the synthesis solvent.
-
Remove the Fmoc protecting group from the resin-bound amine using a solution of piperidine in DMF.
-
Wash the resin thoroughly.
-
In a separate vessel, pre-activate the Fmoc-protected amino acid by dissolving it with HATU and the base in the solvent.
-
Add the activation mixture to the resin and agitate for the required coupling time (can be as short as 5 minutes).[9]
-
Wash the resin to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
-
Visualizing Synthesis Workflows
4.1. Workflow for BAP Chloride Derivative (BDMDAP) in Cyclophosphorylation
Caption: Workflow for the large-scale synthesis of cyclophosphates using BDMDAP.
4.2. Comparative Workflow for Peptide Coupling Reagents
Caption: Conceptual comparison of activation pathways for amide bond formation.
Conclusion
This compound is a potent phosphorylating agent with demonstrated scalability, particularly through its derivative BDMDAP, which provides high yields in cyclophosphorylation reactions. Its high reactivity and corrosive nature necessitate careful handling, especially in large-scale operations.
When compared to established peptide coupling reagents like phosphonium and uronium salts, BAP chloride's role is less direct. Reagents like HATU and PyBOP are generally favored for complex peptide synthesis due to their high efficiency, well-documented protocols, and ability to minimize racemization. For large-scale industrial applications where cost is a primary driver, traditional carbodiimides with additives remain a viable, albeit sometimes less efficient, option.
The choice of reagent ultimately depends on the specific synthetic challenge, including the complexity of the substrate, the required scale of the reaction, cost considerations, and the safety and environmental impact of the process. While BAP chloride presents a potentially cost-effective option for certain phosphorylation reactions, the alternatives often provide a more robust and well-characterized solution for large-scale amide bond formation.
References
- 1. Synthesis of Acyl Phosphoramidates Employing a Modified Staudinger Reaction [organic-chemistry.org]
- 2. download.basf.com [download.basf.com]
- 3. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 4. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pnas.org [pnas.org]
- 10. americapeptides.com [americapeptides.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
The Selective Touch: A Comparative Guide to Bis(dimethylamino)phosphoryl Chloride in Polyfunctional Molecule Phosphorylation
For researchers, scientists, and professionals in drug development, the precise phosphorylation of polyfunctional molecules is a critical step in synthesizing novel therapeutics and biological probes. Bis(dimethylamino)phosphoryl chloride, a highly reactive phosphorylating agent, offers a unique profile of selectivity. This guide provides an objective comparison of its performance against other common phosphorylating agents, supported by experimental data, to aid in the strategic selection of reagents for complex chemical syntheses.
This compound is recognized for its utility in the synthesis of phosphoramidates and phosphorothioates. Its reactivity towards various nucleophiles, including alcohols and amines, makes it a versatile tool in the organic chemist's arsenal.[1][2] This guide delves into the nuances of its selectivity, particularly in molecules bearing multiple reactive sites.
Comparison of Phosphorylating Agent Selectivity
The choice of phosphorylating agent is paramount when dealing with substrates that possess multiple nucleophilic centers, such as amino alcohols or polyols with varying degrees of steric hindrance. The following tables summarize the performance of this compound in comparison to other widely used reagents.
Table 1: Chemoselectivity in the Phosphorylation of Amino Alcohols (O- vs. N-Phosphorylation)
| Phosphorylating Agent | Substrate | O-Phosphorylation Yield (%) | N-Phosphorylation Yield (%) | Reaction Conditions | Reference |
| This compound | Amino Alcohol | Data not available in searched results | Data not available in searched results | - | - |
| Phosphoryl Chloride (POCl₃) | Amino Alcohol | Generally requires protection of the amine | Prone to N-phosphorylation without protection | Varies | [3] |
| Ψ-Reagent | Amino Alcohol | High (cleanly provides O-phosphorylated product) | No N-phosphorylated product observed | Ambient temperature | [1][4] |
Table 2: Regioselectivity in the Phosphorylation of Polyols
| Phosphorylating Agent | Substrate | Product(s) | Selectivity/Yield | Reaction Conditions | Reference |
| This compound | Polyol | Data not available in searched results | Data not available in searched results | - | - |
| Bis(dimethylamino)phosphorodiamidate (BDMDAP) | myo-Inositol | myo-Inositol-1,2-cyclic phosphate | Excellent yields (up to 94%) for cis-diols | Me₂SnCl₂ (0.1 equiv), NMP, 80 °C, 12 h | [5][6] |
| Phosphoryl Chloride (POCl₃) | Nucleosides | 5'-Nucleotides | Selective for primary hydroxyl group | Varies | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for phosphorylation reactions.
General Procedure for Phosphorylation using Bis(dimethylamino)phosphorodiamidate (BDMDAP)
This protocol is for a related compound, BDMDAP, which is synthesized from this compound and demonstrates high regioselectivity for cis-diols.[5][6]
To a solution of the polyol substrate (0.2–0.5 mmol) in N-methyl-2-pyrrolidone (NMP, 1.0 mL) is added bis(dimethylamino)phosphorodiamidate (1 equiv) and dimethyltin dichloride (0.1 equiv). The reaction mixture is heated at 80 °C for 8-12 hours. The progress of the reaction can be monitored by ³¹P NMR. Upon completion, the product is isolated, often through ion-exchange column chromatography.[5][6]
Reaction Pathways and Workflows
Visualizing the reaction process can provide clarity on the strategic application of these reagents.
Caption: General reaction pathways for the phosphorylation of a polyfunctional molecule.
Caption: A typical experimental workflow for a phosphorylation reaction.
Discussion on Selectivity
While direct quantitative comparisons for this compound are not extensively available in the reviewed literature, the reactivity of phosphoryl chlorides is generally high, which can lead to a lack of selectivity in the presence of multiple nucleophiles without the use of protecting groups.[3] The dimethylamino groups in this compound are expected to modulate its reactivity compared to the highly reactive phosphoryl chloride (POCl₃).
In contrast, newer reagents have been developed with a focus on high chemoselectivity. For instance, the Ψ-reagent platform has demonstrated excellent O-selectivity in the phosphorylation of amino alcohols, with no competing N-phosphorylation observed.[1][4] This highlights a key consideration for researchers: the trade-off between the reactivity of classical reagents like phosphoryl chlorides and the often higher selectivity but potentially different reaction conditions of modern, specialized phosphorylating agents.
The high regioselectivity of the related bis(dimethylamino)phosphorodiamidate (BDMDAP) for cis-diols in complex polyols showcases the significant impact that modifications to the phosphorus center can have on directing the phosphorylation to a specific site.[5][6] This reagent provides an efficient one-pot method for cyclophosphorylation without the need for protecting groups, a significant advantage over traditional multi-step methods.[5]
Conclusion
This compound is a valuable reagent for introducing the bis(dimethylamino)phosphoryl group into molecules. However, when dealing with polyfunctional substrates where selectivity is crucial, its high reactivity may necessitate the use of protecting group strategies. For applications demanding high chemoselectivity (O- vs. N-phosphorylation) or regioselectivity (e.g., specific hydroxyl groups), alternative reagents that have been specifically designed for such purposes may offer a more direct and efficient synthetic route. The selection of the optimal phosphorylating agent will ultimately depend on the specific substrate, the desired outcome, and the overall synthetic strategy. Further research into the competitive reactivity of this compound would be beneficial to the scientific community to fully delineate its selectivity profile.
References
- 1. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1605-65-8 | BAA60565 [biosynth.com]
- 3. Synthesis of amino acid phosphoramidate monoesters via H-phosphonate intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
A Comparative Guide to Modern Phosphorylation Methods for Researchers and Drug Development Professionals
An in-depth review of contemporary chemical phosphorylation techniques, with a special focus on the utility of Bis(dimethylamino)phosphoryl Chloride and its alternatives in the synthesis of phosphorylated molecules crucial for research and pharmaceutical development.
Phosphorylation, the addition of a phosphate group to a molecule, is a ubiquitous post-translational modification that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and enzymatic activity.[1][2] Consequently, the ability to selectively phosphorylate molecules is of paramount importance in biological research and the development of novel therapeutics. This guide provides a comprehensive comparison of modern chemical phosphorylation methods, offering insights into their performance, supported by experimental data, and detailed protocols for their application.
Modern Chemical Phosphorylation: An Overview
The chemical synthesis of phosphorylated molecules has evolved significantly, moving from harsh and non-selective reagents to milder and more specific methods. The primary approaches in modern chemical phosphorylation involve the use of pentavalent phosphorus (P(V)) reagents, such as phosphoryl chlorides, or trivalent phosphorus (P(III)) reagents, like phosphoramidites, which require a subsequent oxidation step.[3] The choice of reagent is often dictated by the substrate's complexity, the desired product, and the required reaction conditions.
This compound , a P(V) reagent, has emerged as a highly efficient agent, particularly for the cyclophosphorylation of molecules with cis-diol moieties.[4] Its alternatives, such as the more traditional phosphoryl chloride (POCl₃) and the widely used phosphoramidites (e.g., dibenzyl N,N-diisopropylphosphoramidite), offer broader applicability for the phosphorylation of simple alcohols and other nucleophiles.
Performance Comparison of Phosphorylation Reagents
The selection of a phosphorylating agent is a critical step in the synthesis of phosphorylated compounds. The following table summarizes the performance of this compound, phosphoryl chloride, and dibenzyl phosphoramidite based on reported yields for the phosphorylation of various alcohol substrates. It is important to note that this compound is predominantly utilized for the cyclophosphorylation of diols, and thus, a direct comparison for monofunctional alcohols is limited.
| Substrate (Alcohol) | Phosphorylating Reagent | Product | Yield (%) | Reference |
| myo-Inositol (cis-diol) | Bis(dimethylamino)phosphorodiamidate | myo-Inositol-1,2-cyclic phosphate | 80 | [5] |
| Uridine (cis-diol) | Bis(dimethylamino)phosphorodiamidate | Uridine-2',3'-cyclic phosphate | 90 | [5] |
| Saligenin (cis-diol) | Bis(dimethylamino)phosphorodiamidate | Saligenin cyclic phosphate | 94 | [5] |
| 3-Phenyl-1-propanol | Phosphoenolpyruvic acid/TBAHS | 3-Phenylpropyl phosphate | 68 | [6] |
| 3-Phenyl-1-propanol | Phosphoryl chloride/Pyridine | 3-Phenylpropyl phosphate | ~70-80 (general estimate) | [7] |
| Serine derivative | Dibenzyl N,N-diethylphosphoramidite | Phosphorylated serine derivative | High | [8] |
| Various primary alcohols | Dibenzyl N,N-diisopropylphosphoramidite | Corresponding dibenzyl phosphates | Near quantitative | [8] |
| 6,7-bis(3-hydroxypropyl)porphyrin | Diethyl chlorophosphate/DABCO | Diphosphorylated porphyrin | 97 | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of phosphorylated molecules. Below are representative protocols for the phosphorylation of an alcohol using phosphoryl chloride and dibenzyl phosphoramidite, as well as a protocol for the cyclophosphorylation of a diol using a reagent related to this compound.
Protocol 1: Phosphorylation of an Alcohol using Phosphoryl Chloride
This protocol is a general procedure for the phosphorylation of a primary alcohol using phosphoryl chloride in the presence of a base like pyridine.
Materials:
-
Alcohol substrate
-
Phosphoryl chloride (POCl₃)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (3.0 eq) to the solution.
-
Slowly add phosphoryl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M HCl at 0 °C.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired phosphate ester.[9]
Protocol 2: Phosphorylation of an Alcohol using Dibenzyl N,N-Diisopropylphosphoramidite
This protocol describes the three-step phosphitylation-oxidation-deprotection sequence for phosphorylating an alcohol.
Materials:
-
Alcohol substrate
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole or 4,5-dicyanoimidazole
-
Anhydrous acetonitrile (MeCN)
-
meta-Chloroperoxybenzoic acid (mCPBA) or other suitable oxidant
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or ethanol for hydrogenation
Procedure:
-
Phosphitylation:
-
Dissolve the alcohol (1.0 eq) and 1H-tetrazole (1.5 eq) in anhydrous MeCN under an inert atmosphere.
-
Add dibenzyl N,N-diisopropylphosphoramidite (1.2 eq) to the solution and stir at room temperature for 1-2 hours, monitoring by TLC.
-
-
Oxidation:
-
Cool the reaction mixture to 0 °C.
-
Add a solution of mCPBA (1.5 eq) in MeCN dropwise.
-
Stir for 30 minutes at 0 °C and then for 1 hour at room temperature.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the dibenzyl phosphate intermediate by silica gel chromatography.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the purified dibenzyl phosphate in methanol or ethanol.
-
Add 10% Pd/C catalyst (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final phosphorylated product.
-
Protocol 3: Cyclophosphorylation of a cis-Diol using a Bis(dimethylamino)phosphoryl Reagent
This protocol is based on the highly efficient cyclophosphorylation of cis-diols using a reagent derived from this compound.
Materials:
-
cis-Diol substrate (e.g., myo-inositol, uridine)
-
Bis(dimethylamino)phosphorodiamidate (BDMDAP) (synthesized from this compound)
-
Dimethyltin dichloride (Me₂SnCl₂) (catalyst)
-
N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
To a solution of the cis-diol substrate (1.0 eq) in NMP, add Bis(dimethylamino)phosphorodiamidate (1.0 eq) and dimethyltin dichloride (0.1 eq).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified by appropriate chromatographic techniques. This method is noted for its operational simplicity and high yields without the need for protecting groups.[5]
Signaling Pathways and Experimental Workflows
The ability to synthesize phosphorylated molecules is fundamental to studying their roles in cellular signaling. The diagrams below, generated using Graphviz, illustrate a typical experimental workflow for comparing phosphorylation methods and a key signaling pathway where phosphorylation is central.
Caption: A logical workflow for the comparative evaluation of different phosphorylation reagents.
Caption: A simplified diagram of the ERK1/2 MAPK signaling cascade, a key pathway in cell regulation.
Conclusion
The field of chemical phosphorylation continues to advance, providing researchers with a diverse toolkit for the synthesis of essential phosphorylated molecules. While this compound demonstrates exceptional efficiency for the cyclophosphorylation of cis-diols, reagents like phosphoryl chloride and phosphoramidites remain the workhorses for the phosphorylation of a broader range of alcohol substrates. The choice of the optimal method depends on the specific synthetic challenge, including the nature of the substrate, the desired product, and the required reaction conditions. The data and protocols presented in this guide offer a valuable resource for scientists and drug development professionals in navigating the selection and implementation of modern phosphorylation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bis(dimethylamino)phosphorodiamidate: A Reagent for the Regioselective Cyclophosphorylation of cis-Diols Enabling One-Step Access to High-Value Target Cyclophosphates [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Bis(dimethylamino)phosphoryl Chloride
For Immediate Use by Laboratory Professionals
This document provides crucial operational and logistical guidance for the proper disposal of Bis(dimethylamino)phosphoryl Chloride (CAS No. 1605-65-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining a clear, step-by-step process for handling and neutralizing this hazardous chemical. Adherence to these protocols is vital to mitigate risks and ensure compliance with safety regulations.
This compound is a corrosive, moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2] It is known to react with water and may release toxic and corrosive fumes, necessitating careful handling in a controlled environment.[3] The primary recommended disposal method for this substance is through an approved hazardous waste disposal plant, often involving incineration.[1][2] However, for small quantities used in a laboratory setting, a carefully controlled neutralization procedure can be employed prior to collection by a licensed waste disposal service.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
| Required Personal Protective Equipment (PPE) and Safety Measures |
| Eye and Face Protection |
| Skin Protection |
| Respiratory Protection |
| Emergency Equipment |
Experimental Protocol for Laboratory-Scale Neutralization
This protocol details the step-by-step methodology for neutralizing small quantities (less than 50 mL) of this compound. This procedure is based on the chemical reactivity of analogous compounds, such as phosphoryl chloride, and is designed to be conducted by trained personnel.
Principle of Neutralization:
The hydrolysis of this compound in the presence of a base (e.g., sodium hydroxide) results in the formation of non-volatile salts and water. The primary reaction involves the cleavage of the P-Cl bond to form a phosphorodiamidic acid, which is subsequently neutralized along with the hydrochloric acid byproduct.
Reagents and Equipment:
-
This compound waste
-
1 M Sodium Hydroxide (NaOH) solution
-
Large beaker (at least 10 times the volume of the waste)
-
Stir plate and magnetic stir bar
-
pH paper or a calibrated pH meter
-
Dropping funnel or pipette
-
Ice bath
Step-by-Step Procedure:
-
Preparation:
-
Place the large beaker containing a magnetic stir bar on a stir plate within a certified chemical fume hood.
-
Prepare an ice bath around the beaker to control the temperature of the exothermic reaction.
-
For every 10 mL of this compound waste, place approximately 200 mL of 1 M Sodium Hydroxide (NaOH) solution in the beaker. Begin gentle stirring.
-
-
Slow Addition of Waste:
-
Carefully and slowly add the this compound waste to the stirring NaOH solution drop by drop using a dropping funnel or pipette.
-
CRITICAL: Monitor the reaction temperature closely. If the temperature rises significantly or excessive fuming occurs, immediately stop the addition and allow the solution to cool.
-
-
Neutralization and Monitoring:
-
Continue the slow addition until all the waste has been added.
-
Allow the mixture to stir for at least one hour to ensure the reaction is complete.
-
Check the pH of the solution using pH paper or a pH meter. The final pH should be between 6 and 8.
-
If the solution is still acidic, add more 1 M NaOH solution dropwise until the desired pH is reached. If the solution is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
-
Final Disposal:
-
The resulting neutralized solution should be transferred to a properly labeled hazardous waste container.
-
Arrange for pickup by a licensed chemical waste disposal company. Do not pour the neutralized solution down the drain unless permitted by local regulations.
-
Spill Management
In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the full PPE described above, cover the spill with an inert absorbent material such as sand, diatomite, or vermiculite.[2] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
Diagram of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Bis(dimethylamino)phosphoryl Chloride
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of Bis(dimethylamino)phosphoryl Chloride (CAS No: 1605-65-8). Adherence to these guidelines is essential to mitigate the significant hazards associated with this corrosive and toxic chemical.
Hazard Summary
This compound is a corrosive material that can cause severe skin burns and serious eye damage.[1][2][3] It is harmful if swallowed and may be fatal if inhaled. The substance reacts with water, liberating toxic gas.[4]
Hazard Identification:
| Hazard Class | GHS Classification | Signal Word |
| Skin Corrosion/Irritation | Category 1B | Danger |
| Serious Eye Damage/Irritation | Category 1 | Danger |
| Acute Toxicity (Oral) | Category 4 | Warning |
| Acute Toxicity (Inhalation) | Category 2 | Danger |
| Corrosive to Metals | May be corrosive to metals | Warning |
Source: GHS classifications from multiple safety data sheets.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required Protection | Specification |
| Respiratory | NIOSH-approved respirator | Required when vapors or aerosols are generated. A full-facepiece, self-contained breathing apparatus (SCBA) is recommended for high-risk scenarios.[2][5] |
| Eyes/Face | Chemical safety goggles and face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant gloves | Inspect gloves for permeability and breakthrough time before use.[2] Double gloving (inner and outer chemical-resistant gloves) is recommended.[5][6] |
| Body | Chemical-resistant clothing | Long-sleeved clothing or a lab coat is the minimum requirement.[2] For larger quantities or higher risk of splashing, a hooded chemical-resistant suit or coveralls should be worn.[5][6] |
| Feet | Chemical-resistant, steel-toed boots | Ensure footwear provides adequate protection against spills.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Inert Atmosphere: Handle the substance under an inert gas, such as nitrogen, to prevent reactions with moisture.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been tested.
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., sand, diatomite, or universal binders) and a neutralizing agent should be readily available.[1]
2. Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as specified in the table above before handling the chemical.
-
Container Handling: Open and handle the container with care to prevent the formation of aerosols.[1] Keep the container tightly sealed when not in use.[1]
-
Dispensing: When transferring the liquid, use a method that minimizes splashing and aerosol generation.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and water.[4]
3. Post-Handling:
-
Decontamination: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][4]
-
Clothing: Immediately remove any contaminated clothing and wash it before reuse.[2][3]
Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and properly labeled container.
-
Disposal: Dispose of the waste in accordance with local, regional, national, and international regulations.[1][3][4] This will likely involve an approved waste disposal plant.[3][4] Do not dispose of it down the drain.
Emergency Procedures
The following diagram illustrates the workflow for handling emergencies involving this compound.
Caption: Emergency workflow for exposure and spills.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
